8-Nitro-2'3'cAMP
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C10H11N6O8P |
|---|---|
分子量 |
374.20 g/mol |
IUPAC 名称 |
[(3aS,4R,6R)-4-(6-amino-8-nitropurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol |
InChI |
InChI=1S/C10H11N6O8P/c11-7-4-8(13-2-12-7)15(10(14-4)16(18)19)9-6-5(3(1-17)22-9)23-25(20,21)24-6/h2-3,5-6,9,17H,1H2,(H,20,21)(H2,11,12,13)/t3-,5?,6+,9-/m1/s1 |
InChI 键 |
LFEJNYSJCZWIDJ-DTUHVUQASA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Nitro-2',3'-Cyclic Adenosine Monophosphate (8-Nitro-2',3'-cAMP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Nitro-2',3'-cyclic adenosine (B11128) monophosphate (8-Nitro-2',3'-cAMP) is a derivative of the canonical second messenger, 2',3'-cyclic adenosine monophosphate (2',3'-cAMP). While research on this specific analog is emerging, its structural similarity to both 2',3'-cAMP and other 8-nitro-substituted cyclic nucleotides, such as 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP), suggests a potential role in novel signaling pathways distinct from the well-characterized 3',5'-cAMP-PKA axis. This technical guide provides a comprehensive overview of the available information on the chemical structure and properties of 8-Nitro-2',3'-cAMP, drawing parallels with related compounds to infer potential biological activities and signaling mechanisms. Detailed experimental protocols for the synthesis, purification, and biological analysis of similar cyclic nucleotides are also presented to facilitate further investigation into this promising research molecule.
Chemical Structure and Properties
8-Nitro-2',3'-cAMP is a cyclic nucleotide composed of an adenine (B156593) base, a ribose sugar, and a phosphate (B84403) group. A key modification is the presence of a nitro group (-NO2) at the 8th position of the adenine ring. The phosphate group forms a cyclic bond between the 2' and 3' hydroxyl groups of the ribose sugar.
Below is a 2D representation of the chemical structure of 8-Nitro-2',3'-cAMP.
Caption: 2D representation of the 8-Nitro-2',3'-cAMP molecule.
Physicochemical Properties
| Property | Value (for 2',3'-cAMP) | Reference |
| Molecular Formula | C10H12N5O6P | [1] |
| Molar Mass | 329.21 g/mol | [1] |
| Solubility | Soluble in water. | [2] |
| pKa | Not available | |
| Storage | Store at -20°C. | [2] |
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and signaling pathways of 8-Nitro-2',3'-cAMP is limited. However, based on the activities of related molecules, we can hypothesize its potential roles.
The 2',3'-cAMP-Adenosine Pathway
The parent molecule, 2',3'-cAMP, is known to be part of an alternative metabolic pathway that leads to the production of adenosine.[3][4] This pathway is particularly active under conditions of cellular stress and injury.[3] It is plausible that 8-Nitro-2',3'-cAMP could also be metabolized in a similar fashion, potentially leading to the formation of 8-nitro-adenosine.
Caption: Hypothesized metabolism of 8-Nitro-2',3'-cAMP.
Protein S-Guanylation and Redox Signaling
The 8-nitro moiety in 8-nitro-cGMP is known to be a key mediator of protein S-guanylation, a post-translational modification where the guanine (B1146940) nucleotide is covalently attached to cysteine residues on target proteins.[5] This modification can alter protein function and is involved in redox signaling and autophagy.[5][6] Given the presence of the same reactive nitro group, 8-Nitro-2',3'-cAMP could potentially act as a donor for a similar post-translational modification, which we term "S-adenylation".
Caption: Proposed mechanism of protein S-adenylation.
Interaction with cAMP-Dependent Signaling Pathways
It is also possible that 8-Nitro-2',3'-cAMP interacts with canonical cAMP-dependent signaling proteins such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). The 8-position modification on the adenine ring is known to influence the binding affinity and activation of these proteins by other cAMP analogs.[7][8]
Experimental Protocols
The following are generalized protocols for the synthesis, purification, and biological analysis of cyclic nucleotides, which can be adapted for the study of 8-Nitro-2',3'-cAMP.
Synthesis of 8-Substituted Cyclic Nucleotides
A common method for the synthesis of 8-substituted cyclic nucleotides involves the use of an 8-bromo precursor.[9][10]
Workflow for Synthesis:
Caption: General workflow for synthesizing 8-Nitro-2',3'-cAMP.
Protocol:
-
Dissolve 8-Bromo-2',3'-cAMP in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Add a nitrating agent, such as sodium nitrite.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using preparative HPLC.
HPLC Purification
High-performance liquid chromatography is a standard method for the purification of cyclic nucleotides. A reverse-phase C18 column is typically used.
Protocol:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Elute the compound using a gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile at a suitable UV wavelength (around 260 nm for adenosine derivatives).
-
Collect the fractions containing the desired product.
-
Lyophilize the collected fractions to obtain the pure compound.
PKA Activity Assay
The activity of PKA in the presence of 8-Nitro-2',3'-cAMP can be assessed using various commercially available kits or by monitoring the phosphorylation of a known PKA substrate.[11][12]
Workflow for PKA Activity Assay:
References
- 1. 2',3'-cAMP | C10H12N5O6P | CID 101812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Br-2',3'-cAMP BIOLOG Life Science Institute [biolog.de]
- 3. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2',3'-cAMP-adenosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of 8-nitro-cGMP in autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic adenosine monophosphate (cAMP) analogs 8-Cl- and 8-NH2-cAMP induce cell death independently of cAMP kinase-mediated inhibition of the G1/S transition in mammary carcinoma cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of some 8-substituted selenoguanosine cyclic 3',5'-phosphates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of some 8-substituted seleno cyclic nucleotides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 12. abcam.com [abcam.com]
Synthesis of 8-Nitro-2',3'-cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, proposed synthetic pathway for 8-Nitro-2',3'-cyclic adenosine (B11128) monophosphate (8-Nitro-2',3'-cAMP), a nitrated derivative of the non-canonical cyclic nucleotide 2',3'-cAMP. Given the absence of a direct, published synthesis protocol for this specific molecule, this guide outlines a plausible two-step chemical synthesis route based on established methodologies for analogous purine (B94841) nucleotides. The proposed pathway involves the direct bromination of 2',3'-cAMP to form an 8-bromo intermediate, followed by a nucleophilic substitution reaction to introduce the nitro group. This document includes detailed, adaptable experimental protocols, a summary of expected quantitative data, and visualizations of the chemical and biological pathways. This guide is intended to serve as a foundational resource for researchers interested in synthesizing and exploring the biological functions of 8-Nitro-2',3'-cAMP.
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in numerous cellular signaling pathways. While 3',5'-cAMP is the canonical isomer, the less-studied 2',3'-cAMP is emerging as a significant molecule in its own right. 2',3'-cAMP is primarily generated intracellularly from the degradation of RNA and is implicated in cellular stress responses.
Modification of the purine ring of cyclic nucleotides, such as through nitration, can significantly alter their chemical properties and biological activity. 8-Nitro-guanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP), for example, is an endogenous signaling molecule formed under conditions of nitrosative stress. The synthesis of 8-Nitro-2',3'-cAMP would provide a valuable tool for investigating the biological roles of nitrated 2',3'-cyclic nucleotides and for the development of novel therapeutic agents.
This guide details a proposed synthesis for 8-Nitro-2',3'-cAMP, proceeding through an 8-Bromo-2',3'-cAMP intermediate.
Proposed Synthesis Pathway
The proposed synthesis of 8-Nitro-2',3'-cAMP is a two-step process:
-
Bromination: Direct bromination of the C8 position of the adenine (B156593) ring of 2',3'-cAMP to yield 8-Bromo-2',3'-cAMP.
-
Nitration: Nucleophilic substitution of the 8-bromo group with a nitro group to yield the final product, 8-Nitro-2',3'-cAMP.
Experimental Protocols
The following protocols are proposed based on analogous reactions for other cyclic nucleotides. Optimization may be required for the specific substrate, 2',3'-cAMP.
Step 1: Synthesis of 8-Bromo-2',3'-cAMP
This protocol is adapted from the direct bromination of adenosine 5'-monophosphate.
Materials:
-
2',3'-cAMP
-
Sodium Acetate (B1210297) Buffer (1 M, pH 4.0)
-
Bromine (liquid)
-
Saturated Sodium Bisulfite solution
-
Dowex 1x8 (formate form) resin
-
Formic Acid (for elution)
-
Deionized Water
Procedure:
-
Dissolve 2',3'-cAMP in 1 M sodium acetate buffer (pH 4.0).
-
In a fume hood, add a molar excess of liquid bromine to the stirred solution at room temperature.
-
Seal the reaction vessel and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the excess bromine by adding saturated sodium bisulfite solution until the orange color disappears.
-
Load the reaction mixture onto a Dowex 1x8 (formate form) column.
-
Wash the column extensively with deionized water to remove salts and impurities.
-
Elute the product, 8-Bromo-2',3'-cAMP, using a gradient of formic acid.
-
Combine the product-containing fractions and lyophilize to obtain the solid product.
Step 2: Synthesis of 8-Nitro-2',3'-cAMP
This protocol is adapted from the synthesis of 8-nitro-cGMP derivatives.[1]
Materials:
-
8-Bromo-2',3'-cAMP
-
Sodium Nitrite (B80452) (NaNO₂)
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Reverse-Phase HPLC system with a C18 column
Procedure:
-
Dissolve 8-Bromo-2',3'-cAMP and a molar excess of sodium nitrite in DMSO.
-
Add a catalytic amount of HCl to the solution.
-
Heat the reaction mixture at 70°C for 24-72 hours in a sealed, light-protected vessel. Monitor the reaction by HPLC.
-
After the reaction is complete, dilute the mixture with deionized water.
-
Purify the crude product by preparative reverse-phase HPLC.
Purification and Characterization
Purification Protocol (HPLC):
-
Column: Preparative Reverse-Phase C18 column.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 100% A to a suitable concentration of B over 30-40 minutes. The optimal gradient should be determined empirically.
-
Detection: UV detection at approximately 260 nm and 396 nm (for the nitro-product).
-
Post-Purification: Combine the fractions containing the pure product and lyophilize.
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): To confirm the structure and purity.
-
UV-Vis Spectroscopy: To determine the absorbance maxima.
Quantitative Data Summary
The following table summarizes representative quantitative data for the proposed synthesis, based on published results for analogous reactions. Actual yields and purity will depend on the optimization of reaction conditions.
| Parameter | Step 1: Bromination | Step 2: Nitration | Overall (Proposed) |
| Starting Material | 2',3'-cAMP | 8-Bromo-2',3'-cAMP | 2',3'-cAMP |
| Typical Yield | ~80% | Not reported, but successful synthesis suggests a moderate to good yield is achievable. | ~50-60% |
| Purity (Post-HPLC) | ≥95% | ≥98% | ≥98% |
| Analytical Method | HPLC, MS, NMR | HPLC, MS, NMR | HPLC, MS, NMR |
Biological Context: The 2',3'-cAMP-Adenosine Pathway
2',3'-cAMP is endogenously produced from the degradation of RNA by ribonucleases (RNases). Under conditions of cellular stress or injury, increased RNA turnover can lead to an accumulation of 2',3'-cAMP. This cyclic nucleotide is then metabolized, ultimately leading to the production of adenosine, a molecule with important cytoprotective and signaling functions. The introduction of a nitro group at the 8-position could significantly impact its interaction with metabolizing enzymes and downstream effector proteins.
Conclusion
This technical guide outlines a feasible, though proposed, synthetic route to 8-Nitro-2',3'-cAMP. The detailed protocols, based on established chemical transformations of similar cyclic nucleotides, provide a strong starting point for the laboratory synthesis of this novel compound. The availability of 8-Nitro-2',3'-cAMP will enable researchers to explore its potential roles in cell signaling, particularly in the context of nitrosative stress, and to develop new tools for chemical biology and drug discovery. It is emphasized that the reaction conditions provided herein may require optimization for the specific substrates involved.
References
An In-depth Technical Guide on the Cellular Mechanism of Action of 8-Nitro-2',3'-cAMP
To the Esteemed Researchers, Scientists, and Drug Development Professionals,
Therefore, this document will provide a detailed overview of the known mechanisms of related and foundational molecules, which can serve as a framework for hypothesizing and investigating the potential actions of 8-Nitro-2',3'-cAMP. We will cover:
-
The Canonical 3',5'-cAMP Signaling Pathway : The primary pathway for the well-studied isomer, 3',5'-cAMP, involving Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).
-
The 2',3'-cAMP-Adenosine Pathway : A distinct pathway associated with cellular injury and the parent molecule, 2',3'-cAMP.
-
The Mechanism of 8-Nitro-cGMP : A related nitro-substituted cyclic nucleotide that may offer mechanistic parallels.
Due to the absence of specific data for 8-Nitro-2',3'-cAMP, the core requirements for quantitative data tables and detailed experimental protocols for this specific compound cannot be fulfilled at this time. The provided diagrams and protocols are based on the established pathways of its related analogs.
The Canonical 3',5'-cAMP Signaling Pathway
The vast majority of research on cAMP signaling focuses on the 3',5'-cyclic AMP isomer, a ubiquitous second messenger that mediates a wide array of cellular responses. This pathway is activated when extracellular signals bind to G protein-coupled receptors (GPCRs), stimulating adenylyl cyclase to convert ATP into 3',5'-cAMP[4]. The primary intracellular effectors for 3',5'-cAMP are PKA and Epac[5][6].
Activation of Protein Kinase A (PKA)
PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits[7]. The binding of two 3',5'-cAMP molecules to each regulatory subunit induces a conformational change, causing the release of the active catalytic subunits[7]. These subunits then phosphorylate serine and threonine residues on various substrate proteins, regulating processes like gene expression, metabolism, and muscle contraction[4].
Activation of Epac
Epac1 and Epac2 are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2[5][8]. Unlike PKA, Epac proteins are single polypeptides. The binding of 3',5'-cAMP to the regulatory domain of Epac causes a conformational change that unmasks its catalytic GEF domain, allowing it to activate Rap proteins by promoting the exchange of GDP for GTP[8]. Activated Rap proteins then influence processes such as cell adhesion and exocytosis[5][9].
The 2',3'-cAMP-Adenosine Pathway
Recent discoveries have identified a distinct signaling pathway for 2',3'-cAMP, a positional isomer of the canonical 3',5'-cAMP[10][11]. Unlike 3',5'-cAMP, which is synthesized from ATP by adenylyl cyclase, 2',3'-cAMP is an intermediate product of mRNA degradation by ribonucleases[10][11].
Under conditions of cellular stress or injury, increased mRNA breakdown leads to the accumulation of intracellular 2',3'-cAMP[12]. This molecule has been shown to be a potent activator of the mitochondrial permeability transition pore (mPTP), which can trigger apoptosis and necrosis[10][11][12]. Cells can metabolize 2',3'-cAMP to 2'-AMP and 3'-AMP, which are then converted to adenosine (B11128) and released from the cell[10]. This pathway may serve a dual function: removing a potentially toxic intracellular metabolite (2',3'-cAMP) while generating an extracellular protective signal (adenosine)[11][12].
Given that 8-Nitro-2',3'-cAMP is a derivative of this isomer, it is plausible that its mechanism could be related to this injury-induced pathway rather than the canonical 3',5'-cAMP signaling cascade.
Potential Mechanism Based on 8-Nitro-cGMP
The analog 8-Nitro-3',5'-cGMP provides another potential mechanism of action. This molecule is known to exert its effects through a unique post-translational modification called S-guanylation, where it covalently modifies cysteine residues on target proteins[13]. This process is distinct from the canonical cGMP-PKG signaling pathway. It is conceivable that 8-Nitro-2',3'-cAMP (or its 3',5' isomer) could act similarly, through a process of S-adenylation , covalently modifying protein cysteine residues. This remains a speculative but chemically plausible mechanism that warrants investigation.
Experimental Protocols
While protocols for 8-Nitro-2',3'-cAMP are unavailable, the following are standard methodologies used to investigate the canonical PKA and Epac pathways with other cAMP analogs. These can be adapted for future studies.
Protocol 1: In Vitro PKA Activity Assay (Spectrophotometric)
This assay measures the kinase activity of PKA by coupling the production of ADP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[14]
Materials:
-
96-well clear-bottom plates
-
Purified PKA holoenzyme (5 nM final concentration)
-
Assay Buffer: 25 mM HEPES (pH 7.0), 75 mM KCl, 10 mM MgCl₂
-
Substrate Mix: 1 mM ATP, 1 mM phosphoenolpyruvate, 0.2 mM NADH
-
Coupling Enzymes: 15 units/mL lactate (B86563) dehydrogenase, 7 units/mL pyruvate (B1213749) kinase
-
PKA substrate peptide (e.g., Kemptide)
-
Test compound (e.g., 8-Nitro-2',3'-cAMP) at various concentrations
Procedure:
-
Prepare the assay buffer with the substrate mix and coupling enzymes.
-
Add 5 nM of PKA holoenzyme to each well.
-
Add the test compound across a range of concentrations to the appropriate wells. Include a positive control (e.g., 3',5'-cAMP) and a negative control (vehicle).
-
Incubate the plate for 20 minutes at room temperature.
-
Measure the absorbance at 340 nm using a plate reader at multiple time points to determine the rate of NADH oxidation.
-
Calculate EC₅₀ values by fitting the data to a sigmoidal dose-response curve.[14]
Protocol 2: Western Blot for PKA Substrate Phosphorylation
This method assesses PKA activation in whole cells by detecting the phosphorylation of known PKA substrates.
Materials:
-
Cultured cells of interest
-
Test compound, PKA inhibitor (e.g., H-89), and positive control (e.g., Forskolin)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against a phosphorylated PKA substrate (e.g., anti-phospho-VASP Ser157 or anti-phospho-CREB Ser133)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[15]
Procedure:
-
Plate cells and grow to desired confluency.
-
Optional: Pre-incubate a subset of cells with a PKA inhibitor (e.g., 10 µM H-89) for 30-60 minutes to confirm pathway specificity[16].
-
Treat cells with the test compound at various concentrations for an optimized time (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Apply chemiluminescent substrate and image the blot to detect changes in substrate phosphorylation relative to controls.[15]
Conclusion
The mechanism of action for 8-Nitro-2',3'-cAMP remains an open area for scientific inquiry. While its structural similarity to 2',3'-cAMP suggests a potential role in the cellular stress and injury pathway, the presence of the 8-nitro group introduces chemical possibilities, such as covalent protein modification, that are analogous to 8-Nitro-cGMP. It is unlikely to be a potent activator of the canonical PKA/Epac pathways associated with 3',5'-cAMP due to the different phosphodiester bond location. Future research employing the methodologies outlined here will be critical to characterizing the specific molecular interactions and cellular consequences of 8-Nitro-2',3'-cAMP, thereby defining its unique biological role.
References
- 1. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 2. Nucleoside Antimetabolite/Analog | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. Epac proteins: multi-purpose cAMP targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase A - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 2',3'-cAMP-adenosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Unraveling the Enigma of 8-Nitro-2',3'-cAMP: A Technical Guide to Related Cyclic Nucleotides
An in-depth exploration of the biological significance of cyclic nucleotides, focusing on the emergent roles of 8-Nitro-cGMP and 2',3'-cAMP, for researchers, scientists, and drug development professionals.
Introduction
While the specific biological role of 8-Nitro-2',3'-cAMP is not extensively documented in current scientific literature, its constituent components, the 8-nitro modification and the 2',3'-cyclic phosphate (B84403) structure, are features of well-studied and biologically significant molecules. The compound 8-Nitro-2',3'-cAMP is recognized as a chemical entity, described as a cyclic nucleotide derivative composed of 8-nitro-AMP, ribose, and phosphate[1]. However, a deep dive into its functional importance requires an examination of its close chemical relatives: 8-Nitro-cGMP and 2',3'-cAMP. This guide synthesizes the current understanding of these two molecules, providing insights into their distinct and crucial roles in cellular signaling, stress responses, and disease pathogenesis.
8-Nitro-cGMP: A Redox-Sensitive Signaling Molecule
8-Nitroguanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP) is a nitrated derivative of cGMP, a canonical second messenger. It is formed endogenously in mammalian cells through the reaction of nitric oxide (NO) and reactive oxygen species (ROS)[2][3]. Unlike its precursor cGMP, 8-Nitro-cGMP possesses unique chemical reactivity that underpins its distinct biological functions.
Biological Roles and Signaling Pathways
The primary mechanism of action for 8-Nitro-cGMP is through a post-translational modification called S-guanylation , where it covalently modifies cysteine residues on target proteins[2][3][4]. This modification can alter the function, localization, and stability of the modified proteins.
One of the most well-characterized roles of 8-Nitro-cGMP is in the regulation of autophagy , a cellular process for degrading and recycling cellular components. Specifically, 8-Nitro-cGMP is involved in antibacterial autophagy (xenophagy)[2][3][4].
-
Pathogen Tagging: During bacterial infection, increased production of NO and ROS leads to the synthesis of 8-Nitro-cGMP. This molecule then S-guanylates proteins on the surface of invading bacteria that have escaped into the cytosol[4].
-
Ubiquitination and Autophagosome Recruitment: The S-guanylation acts as a "tag," promoting the subsequent Lys63-linked polyubiquitination of the bacterial proteins[4]. This ubiquitin tag is recognized by autophagy receptors, which mediate the sequestration of the bacteria into autophagosomes for subsequent degradation[4].
This 8-Nitro-cGMP-mediated autophagy is mechanistically distinct from starvation-induced autophagy as it is independent of the master regulator mTOR (mammalian target of rapamycin)[2][3].
Beyond autophagy, 8-Nitro-cGMP has been implicated in vasodilation, suggesting a role in cardiovascular physiology.
Signaling Pathway of 8-Nitro-cGMP in Antibacterial Autophagy
Caption: Signaling pathway of 8-Nitro-cGMP in antibacterial autophagy.
2',3'-cAMP: A Marker of Cellular Injury and a Precursor to a Protective Mediator
2',3'-cyclic adenosine (B11128) monophosphate (2',3'-cAMP) is a positional isomer of the well-known second messenger 3',5'-cAMP[3]. Unlike 3',5'-cAMP, which is synthesized from ATP by adenylyl cyclase, 2',3'-cAMP is a product of RNA breakdown, particularly during cellular injury[3][5][6].
Biological Roles and Signaling Pathways
The biological roles of 2',3'-cAMP are multifaceted and context-dependent. Intracellularly, it can be a pro-apoptotic signal, while extracellularly, it initiates a signaling cascade that is generally tissue-protective.
-
Induction of Apoptosis: Intracellular accumulation of 2',3'-cAMP can facilitate the activation of mitochondrial permeability transition pores (mPTPs), a process that can lead to apoptosis and necrosis[3][5][6]. This suggests that 2',3'-cAMP can be an intracellular "danger" signal.
-
The Extracellular 2',3'-cAMP-Adenosine Pathway: Upon cellular injury, 2',3'-cAMP is released into the extracellular space. Here, it is metabolized by ectoenzymes in a two-step process[3][6][7]:
-
Extracellular 2',3'-cAMP is converted to 2'-AMP and 3'-AMP.
-
These AMPs are further metabolized to adenosine.
-
This "2',3'-cAMP-adenosine pathway" is considered a protective mechanism because it removes a potentially toxic intracellular molecule (2',3'-cAMP) and generates adenosine, which is a well-known tissue-protective molecule with anti-inflammatory and cytoprotective effects[3][5][6][7]. Adenosine exerts its effects by activating specific adenosine receptors (A1, A2A, A2B, A3).
-
Inhibition of Cell Proliferation: 2',3'-cAMP and its metabolites can inhibit the proliferation of various cell types, including vascular smooth muscle cells and glomerular mesangial cells[3][6]. This effect is partially mediated by the generated adenosine acting on A2B receptors[3].
The Extracellular 2',3'-cAMP-Adenosine Pathway
Caption: The dual role of 2',3'-cAMP and the extracellular adenosine pathway.
Quantitative Data
The available literature provides some quantitative data on the metabolism and effects of 2',3'-cAMP, primarily from studies on isolated perfused kidneys.
| Compound | Organ/Cell Type | Parameter | Value | Reference |
| 2',3'-cAMP | Isolated, perfused rat kidney | Increase in 3'-AMP secretion | 3,400-fold | [3] |
| 2',3'-cAMP | Isolated, perfused rat kidney | Increase in 2'-AMP secretion | 26,000-fold | [3] |
| 2',3'-cAMP | Isolated, perfused rat kidney | Increase in adenosine secretion | 53-fold | [3] |
| 2',3'-cAMP | Isolated, perfused mouse kidney | Increase in 2'-AMP secretion | 390-fold | [3] |
| 2',3'-cAMP | Isolated, perfused mouse kidney | Increase in 3'-AMP secretion | 497-fold | [3] |
| 2',3'-cAMP | Isolated, perfused mouse kidney | Increase in adenosine secretion | 18-fold | [3] |
Key Experimental Protocols
Detection and Quantification of 2',3'-cAMP
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Protocol Outline:
-
Biological samples (e.g., perfusate from isolated organs) are collected.
-
An internal standard (e.g., 13C10-adenosine) is added to the samples for accurate quantification.
-
Samples are subjected to HPLC to separate the different cyclic nucleotide isomers.
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in the selected reaction monitoring (SRM) mode, which allows for highly specific detection and quantification of the target molecule (2',3'-cAMP) and its isomer (3',5'-cAMP) based on their specific precursor-to-product ion transitions.
-
-
Reference: The initial detection of 2',3'-cAMP in a biological system utilized this method[3].
Measurement of Cell Proliferation
-
Method: Thymidine (B127349) Incorporation Assay.
-
Protocol Outline:
-
Cells (e.g., preglomerular vascular smooth muscle cells) are cultured in the presence or absence of the test compound (e.g., 2',3'-cAMP).
-
[3H]Thymidine is added to the culture medium.
-
During DNA synthesis in proliferating cells, the radiolabeled thymidine is incorporated into the new DNA strands.
-
After a defined incubation period, the cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
A decrease in thymidine incorporation indicates an inhibition of cell proliferation.
-
Conclusion
While the biological role of 8-Nitro-2',3'-cAMP remains to be elucidated, the study of its structural relatives, 8-Nitro-cGMP and 2',3'-cAMP, offers a compelling glimpse into the complex and nuanced world of cyclic nucleotide signaling. 8-Nitro-cGMP emerges as a key player in the host's defense against pathogens through its role in autophagy, highlighting the importance of redox signaling in immunity. In contrast, 2',3'-cAMP acts as a double-edged sword: an intracellular harbinger of cell death and an extracellular trigger for a tissue-protective pathway. For researchers and drug development professionals, understanding these distinct pathways is crucial. The unique chemistry of 8-Nitro-cGMP presents opportunities for developing novel therapeutics that modulate autophagy, while the 2',3'-cAMP-adenosine pathway may be a target for drugs aimed at enhancing tissue protection and resolution of injury. Future research into the potential interplay between the 8-nitro modification and the 2',3'-cyclic phosphate structure in 8-Nitro-2',3'-cAMP may reveal yet another layer of complexity and regulatory control in cellular signaling.
References
- 1. 8-Nitro-2'3'cAMP - Nordic Biosite [nordicbiosite.com]
- 2. Roles of 8-nitro-cGMP in autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Nitro-2',3'-cAMP: A Novel Cyclic Nucleotide Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Nitro-2',3'-cAMP is a unique cyclic nucleotide derivative that combines the structural features of 2',3'-cyclic adenosine (B11128) monophosphate (2',3'-cAMP) and an 8-nitro modification. While direct experimental data on 8-Nitro-2',3'-cAMP is limited, its chemical structure suggests a fascinating potential for dual functionality, blending the emerging biological roles of 2',3'-cAMP in cellular stress and RNA metabolism with the well-documented redox-sensitive signaling of 8-nitro-modified cyclic nucleotides. This guide provides a comprehensive overview of the inferred properties, potential mechanisms of action, and experimental approaches for studying this novel molecule, drawing parallels from the extensively studied analogue, 8-nitro-cGMP.
Introduction to 8-Nitro-2',3'-cAMP
8-Nitro-2',3'-cAMP is composed of 8-nitro-AMP, with the phosphate (B84403) group cyclized between the 2' and 3' hydroxyl groups of the ribose sugar. This is in contrast to the canonical second messenger, 3',5'-cAMP, which plays a central role in numerous signal transduction pathways.
The presence of the 8-nitro group is of particular significance. This modification is known to confer electrophilic properties to the molecule, enabling it to react with nucleophilic residues on proteins, most notably cysteine thiols. This post-translational modification, termed S-guanylation in the context of 8-nitro-cGMP, can alter protein function and represents a key mechanism in redox signaling.
Inferred Synthesis and Chemical Properties
Table 1: Inferred Chemical and Physical Properties of 8-Nitro-2',3'-cAMP
| Property | Inferred Value/Characteristic |
| Molecular Formula | C₁₀H₁₀N₅O₈P |
| Molecular Weight | 375.18 g/mol |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in aqueous buffers |
| Stability | The nitro group may be sensitive to light and reducing agents |
| Key Functional Groups | 8-nitro group, 2',3'-cyclic phosphate, adenine (B156593) base |
Potential Mechanism of Action and Signaling Pathways
Based on the known functions of its constituent parts, 8-Nitro-2',3'-cAMP is hypothesized to act through two primary mechanisms:
Redox Signaling via Protein S-adenosination
Analogous to the S-guanylation induced by 8-nitro-cGMP, 8-Nitro-2',3'-cAMP is predicted to be a potent electrophile capable of covalently modifying cysteine residues on target proteins.[1][2] This process, which could be termed "S-adenosination," would involve the transfer of the 2',3'-cAMP moiety to the protein thiol, with the concomitant loss of the nitro group.
This modification could serve as a redox-sensitive switch, altering the activity, localization, or interaction partners of the target protein. Key signaling proteins involved in cellular stress responses, such as Keap1, are known targets of S-guanylation by 8-nitro-cGMP and could be similarly affected by 8-Nitro-2',3'-cAMP.[1]
Modulation of the 2',3'-cAMP-Adenosine Pathway
2',3'-cAMP is a product of RNA degradation and is involved in cellular responses to injury and stress.[3] It is metabolized through the 2',3'-cAMP-adenosine pathway, where it is first hydrolyzed to 2'-AMP and 3'-AMP, and subsequently to adenosine.[4] Adenosine is a potent signaling molecule with diverse physiological effects.
The 8-nitro modification could influence the metabolism of 2',3'-cAMP. It might alter the recognition and processing of the molecule by the phosphodiesterases and nucleotidases involved in this pathway, potentially leading to its accumulation or the generation of novel nitrated metabolites.
References
- 1. Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Intracellular Signaling Pathways Involving 8-Nitro-Cyclic Nucleotides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "8-Nitro-2',3'-cAMP" indicate that while this compound is commercially available, there is a notable absence of published scientific literature detailing its specific intracellular signaling pathways or biological functions. It is plausible that the query represents a conflation of two distinct and well-characterized signaling molecules: 8-Nitro-3',5'-cGMP (commonly referred to as 8-Nitro-cGMP) and 2',3'-cAMP . This guide will, therefore, provide a comprehensive overview of the signaling pathways associated with both of these molecules.
Part 1: The Intracellular Signaling Pathway of 8-Nitro-cGMP
8-Nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-Nitro-cGMP) is a nitrated derivative of cGMP that acts as a key signaling molecule in redox-dependent cellular processes. Unlike its canonical counterpart, cGMP, which primarily functions through the activation of protein kinase G (PKG), 8-Nitro-cGMP exerts many of its effects through a unique post-translational modification known as protein S-guanylation.
Formation of 8-Nitro-cGMP
8-Nitro-cGMP is endogenously produced in mammalian and plant cells under conditions of oxidative and nitrosative stress. Its formation is a multi-step process initiated by the production of nitric oxide (NO) and reactive oxygen species (ROS).[1]
-
NO and ROS Generation: Cellular stimuli, such as inflammation or bacterial infection, lead to the increased production of NO by nitric oxide synthases (NOS) and superoxide (B77818) radicals (O₂⁻) by enzymes like NADPH oxidase.
-
Peroxynitrite Formation: NO and O₂⁻ rapidly react to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.
-
Guanine (B1146940) Nitration: Peroxynitrite or other reactive nitrogen species nitrate (B79036) the guanine base at the 8th position, primarily targeting the abundant intracellular pool of guanosine (B1672433) triphosphate (GTP) to form 8-Nitro-GTP.
-
Cyclization: Soluble guanylate cyclase (sGC) then catalyzes the cyclization of 8-Nitro-GTP to form 8-Nitro-cGMP.[2]
Core Signaling Mechanism: Protein S-guanylation
The principal signaling mechanism of 8-Nitro-cGMP is protein S-guanylation, a post-translational modification where the cGMP moiety is covalently attached to the thiol group of cysteine residues on target proteins.[1][3] This process is distinct from the allosteric activation of PKG by cGMP.
The reaction involves the nucleophilic attack of a deprotonated cysteine thiol on the C8 position of 8-Nitro-cGMP, leading to the displacement of the nitro group and the formation of a stable thioether bond.[1]
Key Signaling Pathways Involving 8-Nitro-cGMP
1. Keap1-Nrf2 Antioxidant Response Pathway:
One of the most well-characterized targets of S-guanylation is the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the transcription factor Nrf2.
-
Under basal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent proteasomal degradation.
-
8-Nitro-cGMP S-guanylates specific cysteine residues on Keap1 (e.g., Cys434).[4]
-
This modification induces a conformational change in Keap1, leading to the dissociation of Nrf2.
-
Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), leading to their transcription.[5]
2. Autophagy:
8-Nitro-cGMP has emerged as a significant regulator of autophagy, particularly in the context of innate immunity and bacterial clearance (xenophagy).[6][7]
-
During bacterial infection, increased NO and ROS production leads to the formation of 8-Nitro-cGMP.
-
8-Nitro-cGMP can directly S-guanylate proteins on the surface of invading bacteria that have escaped into the cytosol.[7][8]
-
This S-guanylation acts as a "tag," marking the bacteria for recognition by the autophagy machinery.
-
The S-guanylated bacterial proteins are subsequently polyubiquitinated, primarily with Lys63-linked ubiquitin chains.[7][8]
-
Autophagy receptors, such as p62/SQSTM1, recognize the polyubiquitinated bacteria and recruit the autophagosome, leading to their engulfment and subsequent degradation upon fusion with lysosomes.[7] This pathway is independent of the master autophagy regulator, mTOR.[1][6]
Quantitative Data
| Parameter | Cell Type/Condition | Concentration/Value | Reference |
| Intracellular 8-Nitro-cGMP | C6 glioma cells stimulated with S-nitroso-N-acetylpenicillamine (NO donor) | Peak level comparable to cGMP | [4] |
| Intracellular 8-Nitro-cGMP | C6 glioma cells with induced iNOS expression | > 40 µM | [4] |
| S-guanylated HSA in plasma | Healthy individuals | 68 nM (average) | [9] |
| S-guanylated HSA in plasma | Hemodialysis patients | 34 nM (average) | [9] |
| IC₅₀ of S-cGMP-HSA | Escherichia coli | ~2 µM | [9] |
| Intracellular 8-Nitro-cGMP | Mouse calvarial osteoblasts treated with 30 µmol/L 8-nitro-cGMP for 48h | Significantly increased | [10] |
Experimental Protocols
1. Quantification of 8-Nitro-cGMP by LC-MS/MS:
-
Cell Lysis: Cells are washed with PBS and scraped in 88% methanol (B129727) containing 5 mmol/L N-ethylmaleimide (NEM), an internal standard (e.g., [¹³C₁₀]8-nitro-cGMP), and 2% acetic acid.[10]
-
Chromatography: Separation is achieved using a C18 reverse-phase column with a gradient elution of formic acid in water and formic acid in methanol.[4]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in electrospray ionization (ESI) positive mode, monitoring specific parent-to-daughter ion transitions.[4]
2. Detection of Protein S-guanylation by Western Blot:
-
Sample Preparation: Cell lysates are prepared in a lysis buffer containing protease inhibitors.
-
SDS-PAGE and Western Blotting: Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a specific monoclonal antibody that recognizes the S-guanylated protein adduct (anti-RS-cGMP antibody).[10]
-
Detection: The signal is visualized using a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate.
Signaling Pathway Diagrams
Caption: 8-Nitro-cGMP signaling via the Keap1-Nrf2 pathway.
Caption: 8-Nitro-cGMP-mediated xenophagy pathway.
Part 2: The Intracellular Signaling Pathway of 2',3'-cAMP
2',3'-Cyclic adenosine (B11128) monophosphate (2',3'-cAMP) is a positional isomer of the well-known second messenger 3',5'-cAMP. Unlike 3',5'-cAMP, which is synthesized from ATP by adenylyl cyclase, 2',3'-cAMP is a product of RNA degradation and is increasingly recognized as a signaling molecule in cellular stress and injury responses.[11]
Formation of 2',3'-cAMP
The primary source of intracellular 2',3'-cAMP is the degradation of messenger RNA (mRNA) by ribonucleases (RNases).[12]
-
Cellular Stress/Injury: Conditions such as energy depletion, traumatic injury, or exposure to certain toxins trigger an increase in mRNA turnover.[13][12]
-
RNase-mediated Cleavage: RNases, particularly those of the RNase A and RNase T2 families, cleave the phosphodiester bonds in RNA through a transphosphorylation reaction.[14] This reaction results in the formation of an intermediate with a 2',3'-cyclic phosphate (B84403) terminus, which is then released as a 2',3'-cyclic nucleotide monophosphate (e.g., 2',3'-cAMP).[15]
Core Signaling Mechanism: The 2',3'-cAMP-Adenosine Pathway
A major signaling axis for 2',3'-cAMP involves its metabolism to adenosine, a potent signaling molecule with generally protective and anti-inflammatory effects.[16] This can occur through intracellular, extracellular, or transcellular pathways.
-
Conversion to 2'-AMP and 3'-AMP: Intracellular 2',3'-cAMP is hydrolyzed by phosphodiesterases, such as 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), to form 2'-AMP and to a lesser extent, 3'-AMP.[13][17]
-
Conversion to Adenosine: These 2'- and 3'-AMPs are then dephosphorylated by various phosphatases to yield adenosine.[13]
-
Extracellular Signaling: 2',3'-cAMP can be transported out of the cell, where it is metabolized by ecto-enzymes to adenosine in the extracellular space.[13] This extracellular adenosine can then signal through adenosine receptors on the same or neighboring cells.
Key Signaling Pathways Involving 2',3'-cAMP
1. Mitochondrial Permeability Transition and Apoptosis:
Elevated intracellular levels of 2',3'-cAMP have been shown to induce apoptosis.[18]
-
2',3'-cAMP can facilitate the opening of the mitochondrial permeability transition pore (mPTP).[12]
-
Opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and ultimately, the activation of caspases and programmed cell death.[11]
2. Regulation of Cellular Proliferation:
2',3'-cAMP and its metabolites can inhibit the proliferation of certain cell types, such as vascular smooth muscle cells and glomerular mesangial cells.[12] This effect is often mediated by the downstream product, adenosine, acting on A₂B receptors.
Quantitative Data
| Parameter | Tissue/Condition | Value | Reference |
| Renal venous 2',3'-cAMP secretion | Genetically hypertensive rats | 12.49 ± 2.14 ng/min/g | [15] |
| Renal venous 2',3'-cAMP secretion | Normotensive rats | 5.32 ± 1.97 ng/min/g | [15] |
| Increase in 2'-AMP secretion | Isolated perfused mouse kidney with 2',3'-cAMP infusion | 390-fold | [13] |
| Increase in 3'-AMP secretion | Isolated perfused mouse kidney with 2',3'-cAMP infusion | 497-fold | [13] |
| Increase in adenosine secretion | Isolated perfused mouse kidney with 2',3'-cAMP infusion | 18-fold | [13] |
| Increase in 2',3'-cAMP secretion | Isolated perfused rat kidney with metabolic inhibitors | 29-fold | [13] |
Experimental Protocols
1. Quantification of 2',3'-cAMP by HPLC-Tandem Mass Spectrometry:
-
Sample Preparation: Perfusate or cell media samples are collected and may be subjected to solid-phase extraction to concentrate the analytes.
-
Chromatography: Separation is achieved on a C18 column. A mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) is used.[15]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in selective reaction monitoring (SRM) mode is used. The transition of m/z 330 → 136 is typically monitored for 2',3'-cAMP.[15]
2. Analysis of the 2',3'-cAMP-Adenosine Pathway in Perfused Organs:
-
Organ Perfusion: An organ, such as a kidney or brain, is isolated and perfused with a physiological buffer.[13][17]
-
Infusion of Substrates: A known concentration of 2',3'-cAMP or its metabolites is infused into the arterial supply.
-
Sample Collection: The venous effluent is collected at various time points.
-
Metabolite Analysis: The concentrations of 2',3'-cAMP, 2'-AMP, 3'-AMP, and adenosine in the effluent are quantified by LC-MS/MS.[13]
Signaling Pathway Diagrams
Caption: The 2',3'-cAMP-adenosine signaling pathway.
Caption: 2',3'-cAMP-mediated activation of apoptosis.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Frontiers | Nitrated Nucleotides: New Players in Signaling Pathways of Reactive Nitrogen and Oxygen Species in Plants [frontiersin.org]
- 3. Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein cysteine S-guanylation and electrophilic signal transduction by endogenous nitro-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of 8-nitro-cGMP in autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous nitrated nucleotide is a key mediator of autophagy and innate defense against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-guanylation of human serum albumin is a unique posttranslational modification and results in a novel class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Nitro-cGMP suppresses mineralization by mouse osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNase I Regulates Escherichia coli 2’,3’-Cyclic Nucleotide Monophosphate Levels and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Quantification of 2′,3′-cAMP Release by the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] The 2',3'-cAMP-adenosine pathway. | Semantic Scholar [semanticscholar.org]
- 17. The brain in vivo expresses the 2',3'-cAMP-adenosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Therapeutic Applications of 8-Nitro-2',3'-cAMP and Its Analogs
Part 1: 8-Nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-Nitro-cGMP)
Introduction
8-Nitroguanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP) is a nitrated derivative of cGMP, first identified in mammalian cells in 2007.[1] It is an electrophilic second messenger that plays a crucial role in redox signaling.[1][2] Unlike its precursor cGMP, 8-Nitro-cGMP's signaling capabilities are not solely dependent on the activation of cGMP-dependent protein kinases; it also exerts unique redox-active effects.[2][3] Its formation is dependent on nitric oxide (NO) and reactive oxygen species (ROS), and its intracellular concentration can sometimes surpass that of unmodified cGMP.[1][3]
Potential Therapeutic Applications
The unique properties of 8-Nitro-cGMP position it as a molecule of interest for several therapeutic areas:
-
Autophagy Regulation: 8-Nitro-cGMP is an inducer of autophagy, a cellular process for degrading and recycling cellular components.[1][4] This induction is mechanistically distinct from starvation-induced autophagy and is independent of mTOR, the primary regulator of canonical autophagy.[1][4] In the context of bacterial infection (xenophagy), 8-Nitro-cGMP-mediated modification of bacterial surface proteins acts as a "tag" for their subsequent clearance by the autophagic machinery.[1][5] This suggests its potential in developing novel anti-infective therapies that enhance the host's innate immune response.
-
Cardiovascular Diseases: 8-Nitro-cGMP exhibits complex vascular effects. At lower concentrations (up to 10 µM), it can enhance vasoconstriction in phenylephrine-contracted mouse aortas, an effect mediated by superoxide (B77818) production via eNOS uncoupling.[6] At higher concentrations (>10 µM), it induces vasodilation.[6] This dual activity suggests a potential role in modulating vascular tone, which could be relevant for conditions like diabetes where vascular function is compromised.[6]
-
Bone Remodeling: 8-Nitro-cGMP appears to be a negative regulator of osteoblastic differentiation.[7] It suppresses the expression of osteoblastic phenotypes, including alkaline phosphatase (ALP) activity and mineralization.[7] Conversely, it promotes osteoclastogenesis.[7] This indicates its potential as a therapeutic target in bone remodeling disorders.
-
Neuroprotection and Synaptic Plasticity: Recent studies suggest that the ROS-8-Nitro-cGMP signaling pathway is essential for cerebellum-dependent motor learning and synaptic plasticity.[8] This opens up possibilities for its application in neurological disorders.
-
Cancer Therapy: The modulation of electrophilic signaling via molecules like 8-Nitro-cGMP could represent a new therapeutic strategy. For instance, its interaction with H-Ras has been shown to suppress cellular senescence, a process with complex ties to cancer.[9]
Mechanism of Action: Protein S-Guanylation
The primary mechanism through which 8-Nitro-cGMP exerts many of its effects is a novel post-translational modification called protein S-guanylation .[2] In this process, 8-Nitro-cGMP covalently attaches a cGMP molecule to the cysteine residues of target proteins, with the nitro group being detached.[1][2] This modification can alter the function of key signaling proteins.[2]
A notable target of S-guanylation is the redox-sensor protein Keap1.[2][10] S-guanylation of Keap1 leads to the activation of the transcription factor Nrf2, which in turn induces the expression of antioxidant enzymes like heme oxygenase-1.[10] This provides a cytoprotective effect against oxidative stress.[10]
Signaling Pathway
The generation and action of 8-Nitro-cGMP involve a cascade of events initiated by cellular stressors that increase the levels of nitric oxide (NO) and reactive oxygen species (ROS).
Quantitative Data
| Parameter | Value/Effect | Context | Citation |
| Intracellular Concentration | Up to 40 µM | In iNOS-expressing C6 glioma cells | [10] |
| Intracellular Concentration | 15-20 µmol/L (15-20 pmol/mg protein) | In mouse osteoblasts treated with 30 µmol/L 8-nitro-cGMP for 48h | [7] |
| Vascular Effect (low conc.) | Enhancement of vasoconstriction | Up to 10 µM in phenylephrine-contracted mouse aortas | [6] |
| Vascular Effect (high conc.) | Dose-dependent relaxation | >10 µM in phenylephrine-contracted mouse aortas | [6] |
Experimental Protocols
Immunocytochemical Detection of Intracellular 8-Nitro-cGMP
This protocol is adapted from studies on nicotine-treated PC12 cells.[11]
-
Cell Culture and Treatment:
-
Plate PC12 cells on appropriate culture plates.
-
Treat cells with the stimulus of interest (e.g., nicotine) for the desired time course.
-
Include control groups (unstimulated, vehicle control) and experimental groups with inhibitors (e.g., NOS inhibitor L-NAME, superoxide scavenger PEG-SOD) as needed.[11]
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate the cells with a primary antibody specific for 8-Nitro-cGMP (monoclonal mouse antibody) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity using image analysis software to determine the relative levels of intracellular 8-Nitro-cGMP.[11]
-
Part 2: 2',3'-cyclic Adenosine (B11128) Monophosphate (2',3'-cAMP)
Introduction
2',3'-cyclic Adenosine Monophosphate (2',3'-cAMP) is a positional isomer of the well-known second messenger 3',5'-cAMP.[12][13] Unlike 3',5'-cAMP, which is synthesized by adenylyl cyclase, 2',3'-cAMP is a product of RNA degradation, particularly during cellular injury or stress.[12][14][15] It has been detected in a wide range of biological systems, from bacteria to humans.[15]
Potential Therapeutic Applications
The therapeutic potential of 2',3'-cAMP is complex, as it can have both detrimental and protective effects depending on its location and subsequent metabolism.
-
Marker of Cellular Injury: The release of 2',3'-cAMP is a key indicator of cellular injury.[15] For example, in humans with traumatic brain injury, levels of 2',3'-cAMP are significantly increased in the cerebrospinal fluid.[16] This suggests its utility as a biomarker for acute organ damage.
-
Modulation of Cell Proliferation and Apoptosis: Intracellularly, 2',3'-cAMP can be toxic, as it facilitates the activation of mitochondrial permeability transition pores, which can lead to apoptosis and necrosis.[12][13][14] However, it also inhibits the proliferation of vascular smooth muscle cells and glomerular mesangial cells.[12][13][14] This anti-proliferative effect could be explored in the context of diseases characterized by excessive cell growth, such as certain cancers or vascular proliferative disorders.
-
Neuroprotection and Renoprotection (via Adenosine): The primary therapeutic potential of 2',3'-cAMP lies in its role as a precursor to adenosine through the 2',3'-cAMP-adenosine pathway .[12][14] Adenosine is a well-known tissue-protective molecule.[12] The extracellular conversion of 2',3'-cAMP to adenosine may serve as a protective mechanism, removing an intracellular toxin (2',3'-cAMP) and generating an extracellular protectant (adenosine).[12][14] This is particularly relevant in the context of acute kidney injury and traumatic brain injury.[14][15][16]
Mechanism of Action: The 2',3'-cAMP-Adenosine Pathway
Upon cellular injury, RNA degradation leads to the intracellular production of 2',3'-cAMP. This molecule is then transported into the extracellular space where it is metabolized in a two-step enzymatic process:
-
Conversion to 2'-AMP and 3'-AMP: Extracellular 2',3'-cAMP is hydrolyzed by ecto-enzymes, such as 2',3'-cyclic nucleotide-3'-phosphodiesterase (CNPase), into 2'-AMP and 3'-AMP.[12]
-
Conversion to Adenosine: 2'-AMP and 3'-AMP are further metabolized to adenosine by ecto-5'-nucleotidases (like CD73).[17]
This pathway effectively converts a danger signal into a protective signal.
Signaling Pathway
The 2',3'-cAMP-adenosine pathway is a critical response to cellular injury, converting a potentially toxic intracellular byproduct of RNA degradation into a protective extracellular signaling molecule.
Quantitative Data
| Parameter | Fold Increase | Context | Citation |
| Renal Venous 2',3'-cAMP | ~1000% of basal | In isolated, perfused rat kidneys treated with rapamycin (B549165) (activator of mRNA turnover) | [12][18] |
| Renal Venous 2',3'-cAMP | 29-fold | In isolated, perfused rat kidneys treated with metabolic inhibitors | [12] |
| Renal Venous 2'-AMP | 390-fold | In isolated, perfused mouse kidneys with arterial infusion of 2',3'-cAMP | [12] |
| Renal Venous 3'-AMP | 497-fold | In isolated, perfused mouse kidneys with arterial infusion of 2',3'-cAMP | [12] |
| Renal Venous Adenosine | 18-fold | In isolated, perfused mouse kidneys with arterial infusion of 2',3'-cAMP | [12] |
| Renal Venous 2',3'-cAMP Secretion | 2.4-fold greater | In spontaneously hypertensive rats (SHR) vs. WKY rats | [18] |
Experimental Protocols
Detection and Quantification of 2',3'-cAMP by HPLC-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on methods used for analyzing perfusate from isolated kidneys.[12][18]
-
Sample Preparation:
-
HPLC Separation:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) system.
-
Use a reverse-phase column (e.g., C18) to separate 2',3'-cAMP from other molecules, including its isomer 3',5'-cAMP.[18]
-
Employ a gradient elution with two mobile phases (e.g., Buffer A: 0.1% formic acid in water; Buffer B: 0.1% formic acid in methanol) to achieve optimal separation.[18] The distinct retention times of 2',3'-cAMP (approx. 2.9 min) and 3',5'-cAMP (approx. 6.3 min) allow for their differentiation.[18]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the HPLC is directed into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in the selective reaction monitoring (SRM) mode.[12]
-
For cAMP isomers, monitor the specific mass transition of the precursor ion to a product ion (e.g., m/z 330 → 136).[18]
-
-
Quantification:
-
Generate a standard curve using known concentrations of authentic 2',3'-cAMP.
-
Calculate the concentration of 2',3'-cAMP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
References
- 1. 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Nitrated Nucleotides: New Players in Signaling Pathways of Reactive Nitrogen and Oxygen Species in Plants [frontiersin.org]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. Roles of 8-nitro-cGMP in autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular responses to 8-nitro-cyclic GMP in non-diabetic and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Nitro-cGMP suppresses mineralization by mouse osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential role of ROS - 8-Nitro-cGMP signaling in long-term memory of motor learning and cerebellar synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cGMP becomes a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 2',3'-cAMP-adenosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The brain in vivo expresses the 2',3'-cAMP-adenosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EXTRACELLULAR 2',3'-cAMP IS A POTENT INHIBITOR OF PREGLOMERULAR VASCULAR SMOOTH MUSCLE CELL AND MESANGIAL CELL GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and Quantification of 2′,3′-cAMP Release by the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Nitro-2',3'-cAMP in Cell Growth and Differentiation Studies
Disclaimer: Direct experimental evidence on the role of 8-Nitro-2',3'-cyclic adenosine (B11128) monophosphate (8-Nitro-2',3'-cAMP) in cell growth and differentiation is not available in the current scientific literature. This guide provides a comprehensive overview based on the known biological activities of its constituent parts: the 2',3'-cAMP isomer and the 8-nitro modification found on other cyclic nucleotides, primarily 8-nitro-cGMP. The information presented herein, including proposed mechanisms, quantitative data, and experimental protocols, is therefore hypothetical and intended to serve as a foundational resource for researchers venturing into the study of this novel molecule.
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a myriad of cellular processes, including metabolism, gene transcription, and cell growth and differentiation. While the canonical 3',5'-cAMP isomer and its signaling pathways are well-characterized, the biological functions of the noncanonical 2',3'-cAMP isomer are less understood. Emerging evidence suggests that 2',3'-cAMP is primarily involved in cellular responses to injury and stress, often leading to apoptosis.
The addition of a nitro group (NO₂) at the 8th position of the purine (B94841) ring introduces a significant chemical modification that can dramatically alter the biological activity of cyclic nucleotides. The most studied analog, 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP), is an endogenous signaling molecule formed in the presence of nitric oxide (NO) and reactive oxygen species (ROS). Unlike its parent molecule, cGMP, 8-nitro-cGMP can mediate its effects through a unique mechanism known as protein S-guanylation, a post-translational modification of cysteine residues.
This technical guide explores the potential roles of 8-Nitro-2',3'-cAMP in cell growth and differentiation by synthesizing our understanding of 2',3'-cAMP and the well-documented effects of the 8-nitro modification on cGMP.
Proposed Mechanism of Action
Based on the known functions of related molecules, 8-Nitro-2',3'-cAMP could potentially exert its effects on cell growth and differentiation through two distinct, and possibly opposing, pathways:
-
Induction of Cellular Stress and Apoptosis: Inheriting the properties of 2',3'-cAMP, 8-Nitro-2',3'-cAMP may act as an intracellular stress signal. The presence of the nitro group, a strong electron-withdrawing group, could enhance its ability to induce mitochondrial permeability transition, a key event in the intrinsic apoptotic pathway.[1]
-
S-adenylation of Target Proteins: Analogous to the S-guanylation mediated by 8-nitro-cGMP, 8-Nitro-2',3'-cAMP could potentially modify cysteine residues on target proteins through a process of S-adenylation. This novel post-translational modification could alter the function of proteins involved in cell cycle regulation and differentiation pathways.
Quantitative Data on Related Compounds
Direct quantitative data for 8-Nitro-2',3'-cAMP is unavailable. The following tables summarize the observed effects of 8-nitro-cGMP on cell proliferation and differentiation, which may serve as a predictive framework for the potential actions of 8-Nitro-2',3'-cAMP.
Table 1: Effects of 8-nitro-cGMP on Cell Proliferation
| Cell Type | Concentration | Effect | Reference |
| Proliferating Chondrocytes | Not specified | Promoted proliferation | [2] |
| Mouse Osteoblasts | 30 µmol/L | Suppressed mineralization and expression of osteoblastic phenotypes | [3] |
Table 2: Effects of 8-nitro-cGMP on Cell Differentiation
| Cell Type | Concentration | Effect | Reference |
| Mouse Bone Marrow Macrophages | Not specified | Promoted RANKL-induced osteoclast differentiation | [4] |
| Mouse Osteoblasts | 30 µmol/L | Negative regulator of osteoblastic differentiation | [3] |
Experimental Protocols
The following are detailed, hypothetical methodologies for investigating the effects of 8-Nitro-2',3'-cAMP on cell growth and differentiation.
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of 8-Nitro-2',3'-cAMP on the proliferation of a selected cell line (e.g., human fibroblasts).
-
Materials:
-
Human fibroblast cell line (e.g., HFF-1)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
8-Nitro-2',3'-cAMP (synthesis required)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed human fibroblasts into a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of 8-Nitro-2',3'-cAMP in serum-free DMEM.
-
Replace the medium with 100 µL of the prepared 8-Nitro-2',3'-cAMP dilutions. Include a vehicle control (DMEM with the same concentration of the solvent used for 8-Nitro-2',3'-cAMP).
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
2. Cell Differentiation Assay (Alkaline Phosphatase Activity in Osteoblasts)
-
Objective: To assess the effect of 8-Nitro-2',3'-cAMP on the differentiation of pre-osteoblastic cells (e.g., MC3T3-E1).
-
Materials:
-
MC3T3-E1 cell line
-
Alpha Minimum Essential Medium (α-MEM) with 10% FBS
-
Osteogenic differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)
-
8-Nitro-2',3'-cAMP
-
Alkaline phosphatase (ALP) activity assay kit
-
24-well plates
-
-
Procedure:
-
Seed MC3T3-E1 cells into a 24-well plate at a density of 2 x 10⁴ cells/well.
-
Grow the cells to confluence in α-MEM with 10% FBS.
-
Induce differentiation by replacing the medium with osteogenic differentiation medium containing various concentrations of 8-Nitro-2',3'-cAMP. Include a vehicle control.
-
Culture the cells for 7 and 14 days, changing the medium every 2-3 days.
-
At each time point, wash the cells with PBS and lyse them according to the ALP assay kit protocol.
-
Measure the ALP activity in the cell lysates.
-
Normalize the ALP activity to the total protein concentration in each sample.
-
Visualizations
Caption: Proposed S-adenylation signaling pathway of 8-Nitro-2',3'-cAMP.
Caption: General experimental workflow for studying 8-Nitro-2',3'-cAMP effects.
Conclusion
While the direct biological functions of 8-Nitro-2',3'-cAMP remain to be elucidated, the existing knowledge of 2',3'-cAMP and 8-nitro-cGMP provides a strong foundation for future research. The opposing potential roles of inducing apoptosis versus modulating cell function through S-adenylation make 8-Nitro-2',3'-cAMP a particularly intriguing molecule for investigation in the fields of cell biology and drug development. The experimental protocols and conceptual frameworks provided in this guide are intended to catalyze further exploration into the signaling pathways and therapeutic potential of this novel cyclic nucleotide.
References
- 1. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Nitro-cGMP promotes bone growth through expansion of growth plate cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Nitro-cGMP suppresses mineralization by mouse osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Nitro-cGMP is a promoter of osteoclast differentiation induced by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Nitrated Cyclic Nucleotides: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Nitrated cyclic nucleotides, particularly 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP), have emerged as critical signaling molecules at the intersection of nitric oxide (NO) and reactive oxygen species (ROS) pathways. This technical guide provides a comprehensive overview of the endogenous presence, formation, and function of these molecules. It details quantitative data on 8-nitro-cGMP levels in various biological contexts, provides in-depth experimental protocols for their detection and analysis, and illustrates the key signaling pathways through detailed diagrams. While the focus remains on the well-documented 8-nitro-cGMP, the status of endogenously nitrated cyclic AMP (cAMP) is also addressed, highlighting the current lack of evidence for its natural occurrence and signaling roles. This guide is intended to be a valuable resource for researchers investigating redox signaling and its implications in physiology and disease.
Introduction: The Dawn of a New Class of Second Messengers
For decades, cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP) have been recognized as fundamental second messengers. However, the discovery of their nitrated derivatives has unveiled a new layer of complexity and regulation in cellular signaling. 8-Nitro-cGMP was the first endogenously identified nitrated cyclic nucleotide in mammalian cells in 2007 and has since been found in plant cells as well.[1] It is formed under conditions of nitrosative and oxidative stress, where both nitric oxide (NO) and reactive oxygen species (ROS) are present.[1]
Unlike its canonical counterpart, 8-nitro-cGMP possesses dual signaling capabilities. It can act as a classical cGMP analog by activating cGMP-dependent protein kinases (PKG), and it can also function as an electrophile, leading to a unique post-translational modification known as protein S-guanylation.[1] This modification of cysteine residues on target proteins is a key mechanism through which 8-nitro-cGMP exerts its diverse biological effects, including the regulation of autophagy, antioxidant responses, and cellular differentiation.[1][2][3]
In contrast to the wealth of information on 8-nitro-cGMP, there is a notable absence of evidence for the endogenous presence and physiological relevance of nitrated cAMP. While synthetic analogs such as 8-bromo-cAMP are widely used as experimental tools, the existence of naturally occurring 8-nitro-cAMP as a signaling molecule remains unproven.
Quantitative Analysis of Endogenous 8-nitro-cGMP
The concentration of 8-nitro-cGMP can vary significantly depending on the cell type, tissue, and the prevailing redox environment. Under conditions of inflammation or oxidative stress, its levels can even surpass those of unmodified cGMP.[1] The following tables summarize the reported quantitative data for endogenous 8-nitro-cGMP in different biological samples.
| Cell/Tissue Type | Condition | 8-nitro-cGMP Concentration | Reference |
| Rat Glioma C6 Cells | Stimulated with LPS and cytokines | ≥40 µM | [4][5] |
| Mouse Calvarial Osteoblasts | Treated with 30 µM exogenous 8-nitro-cGMP | 15-20 pmol/mg cellular protein (estimated 15-20 µM) | [6] |
| Rodent Brain | Basal | 2.92 ± 0.10 pmol/mg protein | [7] |
| Cell/Tissue Type | Condition | cGMP Concentration | Reference |
| Rat Glioma C6 Cells | Stimulated with LPS and cytokines | 4.6 µM | [4][5] |
Signaling Pathways of Nitrated Cyclic Nucleotides
The formation and action of 8-nitro-cGMP involve a series of well-defined steps, from its synthesis from GTP to its downstream effects on protein function and its eventual metabolism.
Formation of 8-nitro-cGMP
Endogenous 8-nitro-cGMP is not formed by the direct nitration of cGMP. Instead, the process begins with the nitration of the much more abundant guanosine triphosphate (GTP) by reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻), which is formed from the reaction of NO and superoxide (B77818) (O₂⁻). The resulting 8-nitro-GTP is then cyclized by soluble guanylate cyclase (sGC) to produce 8-nitro-cGMP.[4][8]
Figure 1: Biosynthetic pathway of 8-nitro-cGMP.
Downstream Signaling: Protein S-guanylation
The primary signaling mechanism of 8-nitro-cGMP is through protein S-guanylation, a post-translational modification where the cGMP moiety is covalently attached to the thiol group of cysteine residues in target proteins.[1] This process involves the nucleophilic attack of the cysteine thiol on the C8 position of 8-nitro-cGMP, leading to the displacement of the nitro group.[1] S-guanylation can alter the structure and function of proteins, thereby modulating their activity. Several proteins have been identified as targets for S-guanylation, including Keap1, H-Ras, and mitochondrial heat shock proteins.[9]
Figure 2: Mechanism of protein S-guanylation by 8-nitro-cGMP.
Metabolism and Degradation
8-nitro-cGMP is resistant to degradation by phosphodiesterases (PDEs), the enzymes that typically hydrolyze cGMP.[9] Its metabolism is primarily carried out through a reductive pathway. One key metabolic route involves reaction with hydrogen sulfide (B99878) (H₂S), leading to the formation of 8-mercapto-cGMP (8-SH-cGMP).[9] Further metabolism can convert 8-nitro-cGMP to 8-amino-cGMP and eventually back to cGMP.[10]
References
- 1. 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ESNOQ, proteomic quantification of endogenous S-nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 8. The cAMP Capture Compound Mass Spectrometry as a Novel Tool for Targeting cAMP-binding Proteins: FROM PROTEIN KINASE A TO POTASSIUM/SODIUM HYPERPOLARIZATION-ACTIVATED CYCLIC NUCLEOTIDE-GATED CHANNELS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of 8-nitroguanosine in cellular RNA as a biomarker of exposure to reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The activity of constitutive nitric oxide synthase is increased by the pathway cAMP/cAMP-activated protein kinase in human platelets. New insights into the antiaggregating effects of cAMP-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vivo Use of 8-Nitro-2',3'-cAMP
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the current scientific literature. A comprehensive search of available literature revealed no direct in vivo studies, established protocols, or quantitative data for 8-Nitro-2',3'-cAMP . Therefore, the information provided herein is largely based on data from related compounds, namely the parent molecule 2',3'-cAMP and the analogous nitrated cyclic nucleotide 8-nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP) . The provided protocol for 8-Nitro-2',3'-cAMP is hypothetical and should be considered a starting point for investigation, requiring extensive preliminary validation, including dose-response and toxicity studies.
Introduction
8-Nitro-2',3'-cAMP is a nitrated derivative of 2',3'-cyclic adenosine (B11128) monophosphate (2',3'-cAMP). While 2',3'-cAMP is a naturally occurring positional isomer of the well-known second messenger 3',5'-cAMP, its biological roles and in vivo metabolism are still under investigation. The addition of a nitro group to cyclic nucleotides, as seen in the extensively studied 8-nitro-cGMP, can confer unique chemical properties and biological activities, often related to redox signaling and post-translational modification of proteins.
This document provides an overview of the known in vivo effects of the parent molecule, 2',3'-cAMP, and the signaling mechanisms of the related molecule, 8-nitro-cGMP, to inform potential in vivo applications of 8-Nitro-2',3'-cAMP.
Putative Signaling Pathway of 8-Nitro-2',3'-cAMP
Based on the known signaling of 8-nitro-cGMP, it is plausible that 8-Nitro-2',3'-cAMP may act as an electrophile, leading to a post-translational modification termed "S-adenosination" on specific protein cysteine residues. This is analogous to the "S-guanylation" induced by 8-nitro-cGMP. This modification could alter protein function and regulate various cellular processes.
Caption: Putative signaling pathway of 8-Nitro-2',3'-cAMP via S-adenosination.
In Vivo Data for Related Compounds
Quantitative Data for 2',3'-cAMP In Vivo (Rat Model)
The following table summarizes data from a study investigating the cardiovascular and renal effects of intravenously infused 2',3'-cAMP in anesthetized rats.
| Parameter | Vehicle (Saline) | 2',3'-cAMP (0.03 µmol/kg/min) | 2',3'-cAMP (0.1 µmol/kg/min) | 2',3'-cAMP (0.3 µmol/kg/min) |
| Mean Arterial Pressure (mmHg) | 105 ± 3 | 102 ± 4 | 95 ± 5 | 80 ± 6 |
| Heart Rate (beats/min) | 360 ± 10 | 355 ± 12 | 340 ± 15 | 310 ± 18 |
| Renal Blood Flow (mL/min) | 5.8 ± 0.4 | 5.6 ± 0.5 | 5.2 ± 0.6 | 4.5 ± 0.7 |
| Urine Flow (µL/min) | 25 ± 5 | 20 ± 4 | 15 ± 3 | 5 ± 2 |
Data are presented as mean ± SEM.
Quantitative Data for 8-nitro-cGMP Ex Vivo (Mouse Aorta)
The following table summarizes data from an ex vivo study on the effects of 8-nitro-cGMP on isolated mouse aortic rings pre-contracted with phenylephrine.
| Concentration of 8-nitro-cGMP | Change in Tension (%) - Initial Phase | Change in Tension (%) - Late Phase |
| 1 µM | +15 ± 3 | -5 ± 2 |
| 10 µM | +25 ± 5 | -20 ± 4 |
| 100 µM | Not reported | -50 ± 8 |
Data are presented as mean ± SEM. Positive values indicate contraction, and negative values indicate relaxation.
Experimental Protocols
Established In Vivo Protocol for 2',3'-cAMP in Rats (Cardiovascular Effects)
This protocol is adapted from published studies and serves as a reference for handling a related cyclic nucleotide in vivo.
1. Animal Model:
-
Male Sprague-Dawley rats (250-300 g).
-
Anesthetize with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).
2. Surgical Preparation:
-
Catheterize the femoral artery for blood pressure monitoring.
-
Catheterize the femoral vein for infusion of 2',3'-cAMP.
-
For renal studies, a catheter can be placed in the ureter for urine collection.
3. Drug Preparation and Administration:
-
Dissolve 2',3'-cAMP in sterile 0.9% saline.
-
Infuse intravenously at desired rates (e.g., 0.03, 0.1, and 0.3 µmol/kg/min) using a syringe pump.
-
Administer a saline vehicle control to a separate group of animals.
4. Data Collection:
-
Continuously record mean arterial blood pressure (MABP) and heart rate (HR).
-
Measure renal blood flow using a flow probe on the renal artery.
-
Collect urine to determine urine flow rate.
5. Data Analysis:
-
Compare the hemodynamic and renal parameters between the vehicle- and 2',3'-cAMP-treated groups using appropriate statistical tests.
Application Notes and Protocols for 8-Nitro-2'3'cAMP and its Analogs in Animal Studies
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a crucial role in a multitude of cellular signaling pathways.[1][2] Analogs of cAMP, such as those with substitutions at the 8-position of the adenine (B156593) ring, are valuable tools for researchers studying these pathways due to their modified properties, including increased membrane permeability and resistance to degradation by phosphodiesterases (PDEs).[3][4] 8-Nitro-2'3'cAMP is one such analog, though specific in vivo formulation and application data for this compound are limited in publicly available literature.
Therefore, this document will provide detailed application notes and protocols for the formulation and in vivo use of 8-substituted cAMP analogs, using the well-characterized 8-Bromo-cAMP (8-Br-cAMP) as a representative compound.[4][5] The methodologies and principles outlined here are intended to serve as a comprehensive guide for researchers and drug development professionals working with this compound and other similar analogs in animal models.
Data Presentation: Physicochemical and Solubility Data for 8-Br-cAMP
The following tables summarize key quantitative data for 8-Br-cAMP, which can be used as a starting point for designing experiments with other 8-substituted cAMP analogs.
Table 1: Physicochemical Properties of 8-Br-cAMP (Sodium Salt)
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆P |
| Molecular Weight | 430.09 g/mol |
| Appearance | White solid |
| Purity | ≥99% |
| Storage | Store at -20°C |
Data sourced from product information sheets.[4]
Table 2: Solubility of 8-Br-cAMP
| Solvent | Maximum Concentration |
| Water | 100 mM (43.01 mg/mL) |
| DMSO | 100 mM (43.01 mg/mL) |
This data indicates that 8-Br-cAMP is highly soluble in common laboratory solvents.[4][6][7]
Table 3: Stability of 8-Br-cAMP Solutions
| Storage Condition | Stability |
| -20°C | Up to 3 months |
It is recommended to prepare fresh solutions for in vivo experiments.[6] Avoid repeated freeze-thaw cycles.[6]
Signaling Pathway
8-substituted cAMP analogs typically exert their biological effects by activating the canonical cAMP-dependent signaling pathway. This pathway involves the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP Response Element-Binding Protein (CREB), a transcription factor that regulates the expression of numerous genes involved in cellular processes like proliferation, differentiation, and survival.[2][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. mdpi.com [mdpi.com]
- 4. 8-Bromo-cAMP, sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. rndsystems.com [rndsystems.com]
- 8. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Differential Analysis of 2',3'-cAMP and 3',5'-cAMP Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger involved in numerous signal transduction pathways. While 3',5'-cAMP is the well-characterized isomer, recent discoveries have highlighted the presence and biological significance of its positional isomer, 2',3'-cAMP. Unlike 3',5'-cAMP, which is synthesized by adenylyl cyclase, 2',3'-cAMP is a product of RNA degradation and has been implicated in cellular stress and injury responses. The ability to accurately distinguish and quantify these two isomers is crucial for understanding their distinct physiological and pathological roles. This application note provides a detailed protocol for the sensitive and selective analysis of 2',3'-cAMP and 3',5'-cAMP in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Biological Significance of 2',3'-cAMP
Cellular stress or injury can lead to the degradation of messenger RNA (mRNA), a process that releases 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including 2',3'-cAMP. This non-canonical cyclic nucleotide is part of a signaling pathway, often referred to as the "extracellular 2',3'-cAMP-adenosine pathway". In this pathway, intracellular 2',3'-cAMP is exported from the cell and subsequently metabolized in the extracellular space to 2'-AMP and 3'-AMP, which are then converted to adenosine. Adenosine is a potent signaling molecule with generally tissue-protective effects. Therefore, this pathway may represent a protective mechanism to remove potentially toxic intracellular 2',3'-cAMP and generate beneficial adenosine.
Below is a diagram illustrating the 2',3'-cAMP signaling pathway.
Experimental Protocols
This section provides a comprehensive protocol for the analysis of 2',3'-cAMP and 3',5'-cAMP isomers, from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
Standards: 2',3'-cAMP and 3',5'-cAMP (Sigma-Aldrich)
-
Internal Standard (IS): ¹³C₁₀-adenosine (Medical Isotopes, Inc.) or other suitable stable isotope-labeled standard.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)
-
Additives: Formic acid (analytical grade)
-
Extraction Buffers:
-
Methanol/Acetonitrile/Water (2:2:1, v/v/v)
-
5% Trichloroacetic acid (TCA)
-
Sample Preparation
The choice of sample preparation method depends on the biological matrix. All steps should be performed on ice to minimize degradation.
For Cultured Cells:
-
Aspirate the culture medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction buffer (e.g., Methanol/Acetonitrile/Water) per 10⁶ cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 1 minute and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98.5% Mobile Phase A) for LC-MS/MS analysis.
For Tissue Samples:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Add 1 mL of ice-cold extraction buffer per 100 mg of tissue.
-
Homogenize the tissue using a bead beater or other suitable homogenizer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with the evaporation and reconstitution steps as described for cell samples.
Liquid Chromatography (LC) Method
A reverse-phase liquid chromatography method is employed to separate the 2',3'-cAMP and 3',5'-cAMP isomers.
| Parameter | Value |
| Column | Agilent Zorbax Eclipse XDB-C18, 3.5 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 300 µL/min |
| Column Temperature | 20°C |
| Injection Volume | 10 µL |
| Gradient | 0-2 min: 1.5% B2-4 min: to 2% B5-6 min: to 8% B7-8 min: to 15% B9-11.5 min: to 1.5% B |
Under these conditions, 2',3'-cAMP typically elutes at approximately 2.9 minutes, while 3',5'-cAMP elutes at approximately 6.3 minutes, achieving baseline separation.
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer operating in positive ion mode with Selected Reaction Monitoring (SRM) is used for detection and quantification.
| Parameter | Value |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| SRM Transitions | |
| 2',3'-cAMP | 330 -> 136 |
| 3',5'-cAMP | 330 -> 136 |
| Internal Standard | Varies based on IS used (e.g., for ¹³C₁₀-adenosine: 278 -> 141) |
| Collision Energy | Optimized for each instrument, typically around 28 V for cAMP isomers. |
| Collision Gas | Argon |
Note: The precursor ion at m/z 330 corresponds to the protonated molecule [M+H]⁺ of both cAMP isomers. The fragment ion at m/z 136 corresponds to the adenine (B156593) base.
Experimental Workflow
The following diagram outlines the complete experimental workflow from sample collection to data analysis.
Quantitative Data
The developed LC-MS/MS method allows for the accurate quantification of 2',3'-cAMP and 3',5'-cAMP over a wide dynamic range. The following table summarizes typical quantitative performance parameters from published methods.
| Analyte | Calibration Range | LLOQ (Lower Limit of Quantification) | Reference |
| 2',3'-cAMP | 0.02 - 10 pg/µL | 0.02 pg/µL | |
| 3',5'-cAMP | 0.02 - 10 pg/µL | 0.02 pg/µL | |
| 2',3'-cAMP | 0.41 fmol/µL - 1666.6 fmol/µL | 0.41 fmol/µL | |
| 2',3'-cCMP | 0.41 fmol/µL - 1666.6 fmol/µL | 0.41 fmol/µL | |
| 2',3'-cGMP | 0.41 fmol/µL - 1666.6 fmol/µL | 0.41 fmol/µL | |
| 2',3'-cUMP | 3.3 fmol/µL - 1666.6 fmol/µL | 3.3 fmol/µL |
Conclusion
This application note provides a robust and sensitive LC-MS/MS method for the simultaneous separation and quantification of 2',3'-cAMP and 3',5'-cAMP isomers in various biological matrices. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the presented quantitative data, offer a comprehensive guide for researchers and scientists. The ability to differentiate and accurately measure these two important signaling molecules will facilitate a deeper understanding of their distinct biological functions and their roles in health and disease.
Application Notes and Protocols: The Role of Modified Cyclic AMP Analogs in Neuroscience Research
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger crucial for a vast array of neuronal functions, including synaptic plasticity, gene expression, and neuronal survival.[1][2][3] To dissect the complex cAMP signaling pathways, researchers often employ modified analogs of cAMP. This document provides detailed application notes and protocols for two distinct classes of cAMP-related molecules in neuroscience research: 8-substituted cAMP analogs, exemplified by 8-Bromo-cAMP, and the positional isomer 2',3'-cAMP. While the specific compound "8-Nitro-2'3'cAMP" is not prominently described in the scientific literature, it likely represents a conflation of these two important research tools. These notes are intended for researchers, scientists, and drug development professionals.
Part A: 8-Substituted cAMP Analogs in Neuroscience Research
8-substituted analogs of cAMP, such as 8-Bromo-cAMP (8-Br-cAMP), are valuable tools in neuroscience research. They are cell-permeable and resistant to degradation by phosphodiesterases (PDEs), enzymes that normally break down cAMP.[4] This allows for sustained activation of cAMP-dependent pathways, primarily through the stimulation of Protein Kinase A (PKA).[1][4]
Key Applications:
-
Induction of Neuronal Differentiation: 8-Br-cAMP has been shown to promote the differentiation of neuronal precursor cells and cell lines. For example, it can induce differentiation in human retinoblastoma cells, leading to an increase in the expression of neuronal markers.[5]
-
Modulation of Ion Channel Activity: By activating PKA, these analogs can phosphorylate and thereby modulate the activity of various ion channels, affecting neuronal excitability and firing patterns.[1][6]
-
Investigation of Synaptic Plasticity: Sustained PKA activation by 8-Br-cAMP can be used to study the molecular mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), key processes in learning and memory.[1]
-
Axon Growth and Guidance: The cAMP signaling pathway is vital for neurite outgrowth and axonal guidance.[2] 8-substituted analogs can be used to artificially elevate cAMP levels to study these processes.
Quantitative Data Summary
| Compound | Cell Type | Concentration | Observed Effect | Reference |
| 8-Br-cAMP | Human Retinoblastoma HXO-Rb44 | 2 x 10⁻⁵ mol/L | Increased expression of NOS mRNA, NOS, NSE, and hsp70 | [5] |
Experimental Protocols
Protocol 1: Induction of Neuronal Differentiation in HXO-Rb44 Cells
Objective: To induce neuronal differentiation in human retinoblastoma HXO-Rb44 cells using 8-Br-cAMP.
Materials:
-
Human retinoblastoma HXO-Rb44 cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
8-Bromo-cAMP (8-Br-cAMP)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA and protein analysis (e.g., dot blot apparatus, specific antibodies for NOS, NSE, hsp70)
Procedure:
-
Culture HXO-Rb44 cells in standard culture medium until they reach the desired confluency.
-
Prepare a stock solution of 8-Br-cAMP in an appropriate solvent (e.g., sterile water or DMSO) and sterilize by filtration.
-
Divide the cultured cells into two groups: an experimental group and a control group.
-
For the experimental group, add 8-Br-cAMP to the culture medium to a final concentration of 2 x 10⁻⁵ mol/L.
-
For the control group, add an equivalent volume of the vehicle (solvent) to the culture medium.
-
Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
After incubation, harvest the cells.
-
Prepare cell suspensions at a concentration of 1 x 10⁷ cells/mL.
-
Perform analyses such as RNA dot blot to measure NOS mRNA levels and protein dot blot to measure the immunoreactivity of NOS, NSE, and hsp70.[5]
-
Analyze the results to compare the expression of neuronal markers between the 8-Br-cAMP-treated and control groups.
Signaling Pathway Visualization
Caption: Signaling pathway of 8-Br-cAMP in a neuron.
Part B: 2',3'-cAMP in Neuroscience Research
2',3'-cyclic AMP (2',3'-cAMP) is a positional isomer of the canonical second messenger 3',5'-cAMP.[7][8] Unlike 3',5'-cAMP, which is synthesized by adenylyl cyclases, 2',3'-cAMP is primarily a product of RNA breakdown, often occurring during cellular injury.[7][9] In the brain, an endogenous metabolic pathway exists that converts 2',3'-cAMP into adenosine, which has neuroprotective effects.[10]
Key Applications:
-
Studying Neuronal Injury and Stress Responses: The levels of 2',3'-cAMP increase significantly following traumatic brain injury.[7][10] Monitoring its concentration can serve as a biomarker for neuronal damage.
-
Investigating Neuroprotective Mechanisms: The conversion of potentially toxic intracellular 2',3'-cAMP to the neuroprotective molecule adenosine represents a key area of research for therapeutic interventions in brain injury.[7][11]
-
Exploring Non-canonical Signaling Pathways: Research into 2',3'-cAMP helps to elucidate signaling pathways that are independent of the classic 3',5'-cAMP/PKA axis.
Quantitative Data Summary
| Condition | Brain Region | Measured Molecules | Observation | Reference |
| Traumatic Brain Injury (Human CSF) | Cerebrospinal Fluid | 2',3'-cAMP, 2'-AMP, 3'-AMP, Adenosine | Significant increase in the initial 12 hours post-injury | [10] |
| Microdialysis of 2',3'-cAMP | Mouse Brain (Gray and White Matter) | 2'-AMP, 3'-AMP, Adenosine | Increased levels of metabolites, confirming the pathway | [10] |
Experimental Protocols
Protocol 2: In Vivo Microdialysis to Study the 2',3'-cAMP-Adenosine Pathway
Objective: To determine if the 2',3'-cAMP-adenosine pathway is active in a specific brain region in vivo.
Materials:
-
Anesthetized animal model (e.g., mouse)
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
2',3'-cAMP
-
Fraction collector
-
Mass spectrometer for metabolite analysis
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the target brain region (e.g., cortex or hippocampus).
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish basal levels of extracellular metabolites.
-
Switch the perfusion medium to aCSF containing a known concentration of 2',3'-cAMP.
-
Continue to collect dialysate fractions at regular intervals.
-
Analyze the collected dialysate samples using mass spectrometry to quantify the levels of 2',3'-cAMP and its metabolites: 2'-AMP, 3'-AMP, and adenosine.[10]
-
Compare the metabolite levels during 2',3'-cAMP infusion to the baseline levels to confirm the presence and activity of the metabolic pathway.
Signaling Pathway and Workflow Visualization
Caption: The 2',3'-cAMP-adenosine pathway in neuronal injury.
References
- 1. Cyclic AMP and Its Effects on Neurotransmitter Release and Brain Function - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments [frontiersin.org]
- 3. Frontiers | cAMP signaling microdomains and their observation by optical methods [frontiersin.org]
- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 8-bromo-cyclic AMP on neuron specific enolase, heat shock protein, nitric oxide, nitric oxide synthase and nitric oxide synthase mRNA in human retinoblastoma HXO-Rb44 cells and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2',3'-cAMP BIOLOG Life Science Institute [biolog.de]
- 9. The 2',3'-cAMP-adenosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The brain in vivo expresses the 2',3'-cAMP-adenosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Nitro-2',3'-cAMP in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Nitro-2',3'-cAMP is a novel cyclic adenosine (B11128) monophosphate (cAMP) analog designed for multifaceted applications in cancer research. This molecule incorporates two key functional moieties: an 8-nitro group and a 2',3'-cyclic phosphate (B84403). While direct experimental data on 8-Nitro-2',3'-cAMP is emerging, its design is based on the well-documented activities of related compounds, such as 8-nitro-cGMP and 2',3'-cGAMP. This application note provides a theoretical framework and practical protocols for investigating the potential of 8-Nitro-2',3'-cAMP as a tool to probe and modulate cancer cell signaling.
The 8-nitro group is known to confer electrophilic properties, enabling the molecule to participate in redox signaling and induce a unique post-translational modification known as protein S-guanylation (in the case of 8-nitro-cGMP), which can modulate the function of key regulatory proteins in cancer, such as Keap1, leading to an antioxidant response.[1][2][3] Additionally, 8-nitrated cyclic nucleotides have been implicated in inducing autophagy independent of the mTOR pathway.[4][5][6]
The 2',3'-cyclic phosphate structure is recognized by specific cellular sensors. Notably, the related molecule 2',3'-cGAMP is a key second messenger in the cGAS-STING (stimulator of interferon genes) innate immune pathway.[7][8][9] Activation of the STING pathway in cancer cells and immune cells within the tumor microenvironment can lead to the production of type I interferons and other cytokines, stimulating an anti-tumor immune response.[10][11][12]
Therefore, 8-Nitro-2',3'-cAMP is hypothesized to possess a dual mechanism of action:
-
Direct effects on cancer cells: Modulation of intracellular redox homeostasis and induction of autophagy via the 8-nitro moiety.
-
Immune-modulatory effects: Potential activation of innate immune signaling pathways, such as the STING pathway, through the 2',3'-cyclic phosphate structure.
These characteristics make 8-Nitro-2',3'-cAMP a promising tool for investigating novel anti-cancer therapeutic strategies that combine direct cytotoxicity with immune stimulation.
Data Presentation
The following tables present hypothetical quantitative data for 8-Nitro-2',3'-cAMP based on typical effective concentrations of related cyclic nucleotides. These values should be considered as starting points for experimental design and need to be determined empirically for specific cell lines and experimental conditions.
Table 1: Hypothetical IC50 Values for Cell Viability in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 75 |
| MCF-7 | Breast Adenocarcinoma | 50 |
| HeLa | Cervical Cancer | 90 |
| B16-F10 | Murine Melanoma | 65 |
Table 2: Hypothetical EC50 Values for Induction of Apoptosis and Immune Activation
| Parameter | Cell Line/System | Hypothetical EC50 (µM) |
| Apoptosis Induction (Annexin V positive) | Jurkat (T-cell leukemia) | 40 |
| IFN-β Secretion (STING activation) | THP-1 (monocytic cell line) | 25 |
| Nrf2 Nuclear Translocation | A549 | 60 |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of 8-Nitro-2',3'-cAMP
Caption: Proposed dual-action signaling pathway of 8-Nitro-2',3'-cAMP in cancer.
Experimental Workflow for Assessing Anti-Cancer Effects
Caption: General workflow for evaluating the in vitro efficacy of 8-Nitro-2',3'-cAMP.
Experimental Protocols
Protocol 1: Cell Viability Assay (XTT Assay)
This protocol is for determining the effect of 8-Nitro-2',3'-cAMP on the viability of adherent cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
8-Nitro-2',3'-cAMP stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of 8-Nitro-2',3'-cAMP in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted 8-Nitro-2',3'-cAMP solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a color change is visible.
-
Measure the absorbance at 450 nm (and a reference wavelength of 650 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis and necrosis in cells treated with 8-Nitro-2',3'-cAMP.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
8-Nitro-2',3'-cAMP stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of 8-Nitro-2',3'-cAMP for the desired time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 3: Western Blot Analysis for Signaling Pathway Activation
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the proposed signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
8-Nitro-2',3'-cAMP stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STING, anti-STING, anti-phospho-IRF3, anti-IRF3, anti-Keap1, anti-Nrf2, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with 8-Nitro-2',3'-cAMP as described in Protocol 2.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Protocol 4: STING Pathway Activation Assay (IFN-β ELISA)
This protocol measures the secretion of IFN-β as a downstream indicator of STING pathway activation.
Materials:
-
THP-1 cells (or other suitable immune cell line)
-
24-well tissue culture plates
-
8-Nitro-2',3'-cAMP stock solution
-
Human IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells per well.
-
Differentiate the cells with PMA (phorbol 12-myristate 13-acetate) if required by the experimental design.
-
Treat the cells with various concentrations of 8-Nitro-2',3'-cAMP for 24 hours. Include a positive control (e.g., 2',3'-cGAMP) and an untreated control.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the culture supernatant.
-
Perform the IFN-β ELISA on the supernatants according to the manufacturer's protocol.
-
Read the absorbance on a microplate reader and calculate the concentration of IFN-β from a standard curve.
References
- 1. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The critical role of nitric oxide signaling, via protein S-guanylation and nitrated cyclic GMP, in the antioxidant adaptive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of 8-nitro-cGMP in autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor cGAMP awakens the natural killers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the cGAS–STING pathway in cancer development and oncotherapeutic approaches | EMBO Reports [link.springer.com]
- 12. The cGAS-STING pathway in cancer immunity: dual roles, therapeutic strategies, and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
working concentration of 8-Nitro-2'3'cAMP for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Nitro-2',3'-cyclic adenosine (B11128) monophosphate (8-Nitro-2',3'-cAMP) is a nitro-derivative of 2',3'-cyclic adenosine monophosphate (2',3'-cAMP), a naturally occurring isomer of the well-known second messenger 3',5'-cAMP. While research on 8-Nitro-2',3'-cAMP is still emerging, its structural similarity to other 8-substituted cAMP analogs and related cyclic nucleotides suggests its potential as a modulator of various cellular signaling pathways. These application notes provide an overview of the potential mechanisms of action, recommended starting concentrations for in vitro experiments, and detailed protocols for its use.
Potential Mechanisms of Action
Based on studies of related compounds such as 8-Nitro-cGMP and the parent molecule 2',3'-cAMP, the potential mechanisms of action for 8-Nitro-2',3'-cAMP may include:
-
Protein S-Guanylation: Similar to 8-Nitro-cGMP, 8-Nitro-2',3'-cAMP may act as a donor of a guanylyl group to protein cysteine residues, a post-translational modification known as S-guanylation. This modification can alter protein function and has been implicated in redox signaling and cellular stress responses.
-
Modulation of the 2',3'-cAMP-Adenosine Pathway: The parent molecule, 2',3'-cAMP, is metabolized to 2'-AMP and 3'-AMP, which are further converted to adenosine.[1][2] Extracellular adenosine can then activate adenosine receptors, leading to a variety of physiological effects, including the inhibition of cell proliferation.[2] 8-Nitro-2',3'-cAMP may influence this pathway, either as a substrate or an inhibitor of the enzymes involved.
-
Activation of Protein Kinases: Although less common for 2',3'-cAMP isomers, some 8-substituted 3',5'-cAMP analogs are known to activate protein kinase A (PKA).[3] The potential for 8-Nitro-2',3'-cAMP to interact with PKA or other protein kinases should be considered.
Data Presentation: Recommended Working Concentrations
Direct experimental data on the working concentration of 8-Nitro-2',3'-cAMP is limited. Therefore, the following table provides recommended starting concentration ranges extrapolated from studies on structurally related 8-substituted cAMP analogs. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
| Compound | Cell Line(s) | Application | Recommended Starting Concentration Range | Reference(s) |
| 8-Nitro-2',3'-cAMP | Various | General in vitro studies | 1 - 100 µM | (Extrapolated) |
| 8-Bromo-cAMP | MC3T3-E1, HUVEC | Osteoblastic differentiation, Angiogenesis | 100 µM | |
| 8-Chloro-cAMP | Various cancer cell lines | Growth inhibition | 5 µM |
Experimental Protocols
Protocol 1: Preparation of 8-Nitro-2',3'-cAMP Stock Solution
Materials:
-
8-Nitro-2',3'-cAMP powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the desired stock solution concentration (e.g., 10 mM).
-
Calculate the mass of 8-Nitro-2',3'-cAMP powder required.
-
Weigh the calculated amount of 8-Nitro-2',3'-cAMP powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
Note: The solubility of 8-Nitro-2',3'-cAMP in aqueous solutions may be limited. Using DMSO as a solvent for the stock solution is recommended. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Protocol 2: General Cell Treatment Protocol
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
8-Nitro-2',3'-cAMP stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
On the day of the experiment, prepare the working solutions of 8-Nitro-2',3'-cAMP by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1, 10, 50, 100 µM).
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of 8-Nitro-2',3'-cAMP.
-
Carefully remove the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared working solutions (including the vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Following incubation, proceed with the desired downstream assay (e.g., cell viability assay, western blot, gene expression analysis).
Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)
Materials:
-
Cells treated with 8-Nitro-2',3'-cAMP (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the desired treatment period with 8-Nitro-2',3'-cAMP, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂ until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Potential signaling pathways of 8-Nitro-2',3'-cAMP.
Caption: General experimental workflow for cell-based assays.
References
Preparing a Stock Solution of 8-Nitro-2',3'-cAMP in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Nitro-2',3'-cyclic adenosine (B11128) monophosphate (8-Nitro-2',3'-cAMP) is a nitro-derivative of 2',3'-cAMP, a positional isomer of the well-known second messenger 3',5'-cAMP. While the biological roles of 8-Nitro-2',3'-cAMP are still under investigation, the parent compound 2',3'-cAMP is known to be involved in cellular responses to injury and is metabolized through the 2',3'-cAMP-adenosine pathway. The addition of a nitro group can modulate the chemical and biological properties of the molecule, making 8-Nitro-2',3'-cAMP a valuable tool for studying cyclic nucleotide signaling pathways.
Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving many organic molecules, including cyclic nucleotide analogs, for in vitro and in vivo studies. This document provides detailed application notes and a protocol for the preparation, storage, and handling of an 8-Nitro-2',3'-cAMP stock solution in DMSO.
Data Presentation
The physicochemical properties and recommended storage conditions for 8-Nitro-2',3'-cAMP are summarized in the tables below. While specific quantitative solubility and stability data for 8-Nitro-2',3'-cAMP are not extensively published, the information provided is based on data for closely related cyclic nucleotide analogs and general laboratory best practices.
Table 1: Physicochemical Properties of 8-Nitro-2',3'-cAMP
| Property | Value |
| Molecular Weight | 374.20 g/mol |
| Appearance | Solid |
| Solubility in DMSO | Expected to be soluble. Common stock concentrations for similar analogs are 5 mM, 10 mM, or 20 mM.[1] |
Table 2: Recommended Storage Conditions for 8-Nitro-2',3'-cAMP in DMSO
| Storage Temperature | Recommended Duration | Recommendations |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 8-Nitro-2',3'-cAMP in DMSO
This protocol describes the preparation of a 10 mM stock solution of 8-Nitro-2',3'-cAMP in DMSO. This concentration is a common starting point for many cell-based assays.
Materials:
-
8-Nitro-2',3'-cAMP (solid)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 374.20 g/mol x 1000 mg/g = 3.742 mg
-
Weigh the compound: Carefully weigh out 3.742 mg of 8-Nitro-2',3'-cAMP powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the 8-Nitro-2',3'-cAMP powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration for treating cells in culture. It is crucial to keep the final DMSO concentration in the cell culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM 8-Nitro-2',3'-cAMP in DMSO (from Protocol 1)
-
Sterile, pre-warmed cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final working concentration: As an example, to prepare a 10 µM working solution in 1 mL of cell culture medium.
-
Calculate the dilution: Use the formula M1V1 = M2V2.
-
(10 mM) x V1 = (0.01 mM) x (1 mL)
-
V1 = 0.001 mL = 1 µL
-
-
Dilution: Add 1 µL of the 10 mM 8-Nitro-2',3'-cAMP stock solution to 999 µL of pre-warmed cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can be detrimental to media components.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (1 µL) to an equivalent volume of cell culture medium (999 µL). This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Cell Treatment: The prepared working solution is now ready to be added to your cell cultures.
Mandatory Visualization
Caption: The 2',3'-cAMP-adenosine signaling pathway.
Safety Precautions
-
Always handle 8-Nitro-2',3'-cAMP and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for 8-Nitro-2',3'-cAMP for specific handling and safety information.
-
DMSO can facilitate the absorption of other chemicals through the skin. Take appropriate precautions to avoid skin contact.
References
Troubleshooting & Optimization
8-Nitro-2'3'cAMP stability and degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 8-Nitro-2',3'-cAMP in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store 8-Nitro-2',3'-cAMP to ensure its stability?
A1: Proper storage is critical for maintaining the stability of 8-Nitro-2',3'-cAMP. Here are the recommended storage conditions based on the physical form:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended storage conditions for 8-Nitro-2',3'-cAMP.[1]
For short-term handling and shipping, the compound is stable at room temperature for a few days.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[1]
Q2: What solvents are recommended for dissolving 8-Nitro-2',3'-cAMP?
A2: 8-Nitro-2',3'-cAMP can typically be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[1] For some applications, it may also be soluble in water or other solvents like ethanol.[2] It is recommended to first test the solubility with a small amount of the compound.[2] For most in vitro experiments, stock solutions are prepared in DMSO at concentrations such as 5 mM, 10 mM, or 20 mM.[1]
Q3: What are the expected degradation pathways for 8-Nitro-2',3'-cAMP in solution?
-
Hydrolysis of the 2',3'-cyclic phosphate (B84403): The 2',3'-cyclic phosphate bond can undergo hydrolysis to yield a mixture of 2'-AMP and 3'-AMP derivatives.[2][3] This process can be influenced by pH and the presence of certain enzymes.
-
Reactions involving the 8-nitro group: The 8-nitro group makes the guanine (B1146940) ring electron-deficient and susceptible to nucleophilic attack. In the case of the related compound 8-nitro-cGMP, this can lead to reactions with sulfhydryl groups on proteins (S-guanylation), resulting in the detachment of the nitro group.[4]
-
Photodegradation: The 8-nitro-guanosine structure in 8-nitro-cGMP is known to be light-sensitive. It is therefore plausible that 8-Nitro-2',3'-cAMP is also susceptible to photodegradation.
Figure 1: Potential degradation pathways of 8-Nitro-2',3'-cAMP in solution.
Q4: How does pH affect the stability of 8-Nitro-2',3'-cAMP?
A4: Direct studies on the pH stability of 8-Nitro-2',3'-cAMP are limited. However, for a similar 8-substituted cAMP analog, 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate, aqueous solutions are most stable in a pH range of 5-7.[5] It is reasonable to assume that 8-Nitro-2',3'-cAMP will also exhibit pH-dependent stability. It is recommended to either buffer your solutions within a neutral to slightly acidic pH range or conduct pilot stability studies at your experimental pH.
Q5: Is 8-Nitro-2',3'-cAMP sensitive to light?
A5: While specific photostability data for 8-Nitro-2',3'-cAMP is not available, the related compound 8-nitro-cGMP is known to be unstable upon irradiation. Therefore, it is highly recommended to protect solutions of 8-Nitro-2',3'-cAMP from light, especially during long-term storage and experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving 8-Nitro-2',3'-cAMP.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Compound Degradation: The 8-Nitro-2',3'-cAMP may have degraded due to improper storage or handling. | 1. Verify that the compound has been stored according to the recommendations in FAQ Q1.[1]2. Prepare fresh solutions from a new stock of the compound.3. Check the purity of your solution using HPLC (see Protocol 1). |
| Solvent Effects: The solvent (e.g., DMSO) may be affecting the experimental system. | 1. Run a vehicle control with the same final concentration of the solvent used in the experiment. | |
| Off-target Effects: The compound may be interacting with other cellular components besides the intended target. | 1. Use specific inhibitors for potential off-target pathways to see if the unexpected effect is reversed.[6]2. Titrate the concentration of 8-Nitro-2',3'-cAMP to find the optimal dose with minimal off-target effects. | |
| Difficulty dissolving the compound. | Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration. | 1. Try a different recommended solvent (e.g., DMSO, water, ethanol).[1][2]2. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures. |
| Precipitate forms in the solution upon storage. | Low Solubility at Lower Temperatures: The compound may be precipitating out of solution upon refrigeration or freezing. | 1. Ensure that the storage concentration does not exceed the solvent's capacity at the storage temperature.2. Before use, bring the solution to room temperature and vortex to ensure complete re-dissolution of the compound. |
Table 2: Troubleshooting common issues with 8-Nitro-2',3'-cAMP experiments.
Figure 2: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: HPLC Analysis for Stability Assessment of 8-Nitro-2',3'-cAMP
This protocol provides a general framework for assessing the stability of 8-Nitro-2',3'-cAMP in a given solution using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of 8-Nitro-2',3'-cAMP over time under specific experimental conditions (e.g., pH, temperature, light exposure).
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of 8-Nitro-2',3'-cAMP in a suitable solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution into the aqueous buffer or medium of interest to the final experimental concentration.
-
Prepare several identical aliquots for analysis at different time points.
-
-
Incubation Conditions:
-
Store the aliquots under the desired experimental conditions (e.g., specific temperature, protected from light or exposed to a controlled light source).
-
Include a control sample stored at -80°C, where the compound is expected to be stable.
-
-
Sample Analysis at Time Points:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and immediately stop any potential degradation by freezing at -80°C or by mixing with a quenching solution if necessary.
-
Prior to HPLC analysis, samples may need to be filtered (e.g., through a 0.22 µm syringe filter) to remove any particulates.
-
-
HPLC Parameters (Illustrative):
-
Column: A C18 reverse-phase column is commonly used for nucleotide analysis.[7][8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.[9][10] Ion-pairing reagents like tributylamine (B1682462) may be added to the mobile phase to improve peak shape and retention.[7]
-
Detection: UV detection at the maximum absorbance wavelength of 8-Nitro-2',3'-cAMP.
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of 8-Nitro-2',3'-cAMP at each time point.
-
Calculate the percentage of 8-Nitro-2',3'-cAMP remaining at each time point relative to the time zero (T=0) sample.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life under the tested conditions.
-
Figure 3: Experimental workflow for HPLC-based stability testing.
References
- 1. 8-Nitro-2'3'cAMP | Nucleoside Antimetabolite/Analog | | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of ribonucleoside 2',3'-cyclic phosphates by influenza and Newcastle disease viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimizing 8-Nitro-2',3'-cAMP Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 8-Nitro-2',3'-cAMP in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 8-Nitro-2',3'-cAMP and what is its likely mechanism of action?
8-Nitro-2',3'-cAMP is a cyclic nucleotide derivative.[1] While specific literature on 8-Nitro-2',3'-cAMP is limited, its parent compound, 2',3'-cAMP, is a positional isomer of the well-known second messenger 3',5'-cAMP.[2][3][4] 2',3'-cAMP is typically formed from the breakdown of RNA during cellular injury and can be metabolized to adenosine.[2][3][4][5] This pathway, known as the 2',3'-cAMP-adenosine pathway, can influence cellular processes like proliferation and apoptosis.[2][3] 8-substituted cAMP analogs are known to have various effects, including the activation of cAMP-dependent protein kinase (PKA).
Q2: What is a good starting concentration for 8-Nitro-2',3'-cAMP in a cell-based assay?
A definitive starting concentration for the novel compound 8-Nitro-2',3'-cAMP is not well-documented. However, based on data from other 8-substituted cAMP analogs, a broad concentration range should be tested initially. For example, the half-maximal inhibitory concentration (IC50) for 8-Cl-cAMP in some cancer cell lines ranges from 2.3 to 13.6 µM.[6] Therefore, a pilot experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) is recommended to determine the optimal working concentration for your specific cell type and assay.
Q3: How should I dissolve and store 8-Nitro-2',3'-cAMP?
Product data sheets suggest that 8-Nitro-2',3'-cAMP may be soluble in organic solvents like DMSO.[7] It is best practice to prepare a concentrated stock solution in a suitable solvent and then dilute it into your cell culture medium to achieve the desired final concentration.[1] The final solvent concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. For long-term storage, it is advisable to store the compound as a solid at -20°C or colder, and once in solution, store as aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Is 8-Nitro-2',3'-cAMP cell-permeable?
While specific data for 8-Nitro-2',3'-cAMP is unavailable, many 8-substituted cAMP analogs are designed to have increased membrane permeability compared to the parent cAMP molecule.[8][9] Modifications at the 8-position can increase the lipophilicity of the molecule, facilitating its passage across the cell membrane.[8] However, the efficiency of uptake can vary between cell types.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable effect of 8-Nitro-2',3'-cAMP | Insufficient concentration. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Poor cell permeability. | Increase incubation time. Although many 8-substituted analogs are cell-permeable, sufficient time is needed for intracellular accumulation. | |
| Rapid degradation of the compound. | While some analogs are resistant to phosphodiesterases (PDEs), the stability of 8-Nitro-2',3'-cAMP is not well-characterized. Consider co-incubation with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent degradation of intracellular cAMP. | |
| Cell line is unresponsive to this signaling pathway. | Ensure your cell line expresses the necessary downstream effectors (e.g., PKA). Test a positive control compound known to elicit a response in your assay. | |
| High cell toxicity observed | Concentration is too high. | Lower the concentration of 8-Nitro-2',3'-cAMP. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cells. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a solvent-only control. | |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try lowering the final concentration or using a different solubilization method. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting. |
| Inaccurate pipetting of the compound. | Calibrate your pipettes. Ensure thorough mixing of the compound stock solution before dilution. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS. |
Experimental Protocols
Protocol 1: Determination of Optimal 8-Nitro-2',3'-cAMP Concentration (Dose-Response)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 1000x stock solution of 8-Nitro-2',3'-cAMP in DMSO. Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control with DMSO only).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 8-Nitro-2',3'-cAMP.
-
Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform your specific cell-based assay (e.g., proliferation assay, reporter gene assay, etc.).
-
Data Analysis: Plot the assay response against the log of the 8-Nitro-2',3'-cAMP concentration to determine the EC50 or IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the plate for the desired treatment duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Putative signaling pathway for 8-Nitro-2',3'-cAMP.
Caption: Troubleshooting workflow for a lack of response to 8-Nitro-2',3'-cAMP.
References
- 1. 8-Nitro-2'3'cAMP - Nordic Biosite [nordicbiosite.com]
- 2. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2',3'-cAMP-adenosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2',3'-cAMP BIOLOG Life Science Institute [biolog.de]
- 5. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Nucleoside Antimetabolite/Analog | | Invivochem [invivochem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting cAMP assays with high background noise
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during cyclic AMP (cAMP) assays, with a specific focus on addressing high background noise.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Background Signal
Q1: Why is my basal cAMP signal high, even in the absence of an agonist?
A high basal cAMP signal can mask the signal from your agonist and significantly reduce the assay window, making it difficult to discern true agonist or antagonist effects.[1] Several factors can contribute to this issue:
-
Constitutive Receptor Activity: Some cell lines, particularly those overexpressing a Gs-coupled GPCR, may exhibit agonist-independent (constitutive) activity, leading to a constant production of cAMP.[1][2]
-
High Cell Density: Using too many cells per well can lead to a high basal cAMP level that may fall outside the linear range of the standard curve.[2][3]
-
Phosphodiesterase (PDE) Inhibitor Concentration: While PDE inhibitors (e.g., IBMX) are used to prevent cAMP degradation, an excessively high concentration can lead to an accumulation of basal cAMP.[2][3]
-
Serum in Culture Media: Components in serum can stimulate cAMP production. It is recommended to serum-starve the cells before the assay.[2]
-
Reagent Contamination: Contamination of reagents, buffers, or plates with substances that activate adenylyl cyclase can elevate background signals.[4][5]
Troubleshooting Steps for High Background Signal:
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | Consider using a cell line with lower receptor expression or test for the effect of an inverse agonist to reduce basal signaling. |
| High Cell Density | Perform a cell titration experiment to determine the optimal cell number per well that provides a robust signal window without a high basal signal.[2][3][6] |
| PDE Inhibitor Concentration | Titrate the PDE inhibitor to find the lowest effective concentration that maintains a good signal-to-noise ratio.[1] |
| Serum Stimulation | Serum-starve cells for a few hours (e.g., 2-24 hours) or use a reduced serum medium prior to the experiment.[2] |
| Reagent/Plate Contamination | Prepare fresh buffers and reagents.[7] Use sterile, high-quality assay plates.[8] For luminescence assays, white opaque plates are recommended to reduce background and enhance the signal.[9][10] |
| Improper Washing | In ELISA-based assays, insufficient washing can leave behind unbound reagents. Increase the number and duration of wash steps.[4][7][8] |
Low Signal-to-Noise Ratio (Small Assay Window)
Q2: My assay window is very small, with little difference between the basal and stimulated cAMP levels. How can I improve my signal-to-noise ratio?
A low signal-to-noise ratio can make it difficult to accurately quantify the effects of your test compounds.[1]
-
Suboptimal Agonist Concentration: The agonist concentration may be too low to elicit a maximal response.
-
Incorrect Stimulation Time: The incubation time with the agonist may not be optimal for peak cAMP production.
-
Low Receptor Expression: The cell line may not express a sufficient number of the target receptor.[3]
-
Rapid cAMP Degradation: Endogenous phosphodiesterases may be rapidly degrading the newly synthesized cAMP.[3][11][12]
-
Instrument Settings: The plate reader settings (e.g., gain, integration time) may not be optimized for your specific assay format (e.g., TR-FRET, luminescence).[1]
Troubleshooting Steps for Low Signal-to-Noise Ratio:
| Potential Cause | Recommended Solution |
| Suboptimal Agonist Concentration | Perform an agonist dose-response curve to determine the optimal concentration (EC80-EC100) for stimulation.[1] |
| Incorrect Stimulation Time | Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak stimulation time.[1] |
| Low Receptor Expression | Use a cell line with a higher expression of the target receptor or consider generating a stable cell line with higher expression.[3] |
| Rapid cAMP Degradation | Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your stimulation buffer.[2][3][11][12] |
| Instrument Settings | Optimize the plate reader settings according to the assay kit manufacturer's instructions. For TR-FRET assays, adjusting the time delay between excitation and fluorescence recording can reduce compound interference.[13][14] |
High Variability Between Replicates
Q3: I'm observing significant variability between replicate wells. What could be the cause?
High variability can compromise the reliability and reproducibility of your results.
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells.
-
Pipetting Errors: Inaccurate or inconsistent dispensing of reagents.
-
Edge Effects: Evaporation from wells on the outer edges of the plate can alter reagent concentrations.[15]
-
Temperature Gradients: Inconsistent temperature across the assay plate during incubation.[15]
Troubleshooting Steps for High Variability:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are thoroughly resuspended before plating. After plating, gently swirl the plate to ensure an even distribution. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to multiple wells.[10] |
| Edge Effects | Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or media to create a humidity barrier.[15] Use a plate sealer during incubations.[15] |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubation steps. Avoid stacking plates in the incubator.[15] |
Experimental Protocols
Protocol 1: General Cell-Based cAMP Assay Workflow
This protocol outlines a general procedure for a cell-based cAMP assay. Specific details may vary depending on the assay kit (e.g., ELISA, TR-FRET, Luminescence).
-
Cell Preparation:
-
Culture cells to an optimal confluency (typically 70-90%).
-
For adherent cells, seed them in an appropriate assay plate (e.g., white, opaque 96- or 384-well plates for luminescence) and allow them to attach overnight.[16] For suspension cells, they can be used on the same day.[16]
-
Prior to the assay, consider serum-starving the cells for 2-4 hours to reduce basal cAMP levels.[2]
-
-
Compound Addition and Stimulation:
-
Prepare a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).[17]
-
For antagonist assays, pre-incubate the cells with the antagonist for 15-30 minutes.[17]
-
Add the agonist at the desired concentrations. For antagonist assays, use an agonist concentration that elicits ~80% of the maximal response (EC80).[17]
-
Incubate the plate at room temperature or 37°C for the optimized stimulation time.[17]
-
-
Cell Lysis and cAMP Detection:
-
Add the detection solution containing a lysis agent.[17]
-
Incubate to allow for cell lysis and the interaction of detection reagents with the intracellular cAMP.
-
-
Signal Detection:
-
Read the plate on a suitable plate reader (e.g., luminometer, fluorescence plate reader). The signal is typically inversely proportional to the cAMP concentration in competitive immunoassays.[17]
-
Visualizations
Signaling Pathway
Caption: Gs-coupled GPCR signaling pathway leading to cAMP production.
Experimental Workflow
Caption: General experimental workflow for a cell-based cAMP assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high background noise in cAMP assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. goldbio.com [goldbio.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biomatik.com [biomatik.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Membrane Permeability of cAMP Analogs
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming challenges related to the membrane permeability of cyclic AMP (cAMP) analogs. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: Why do standard cAMP analogs have poor membrane permeability? A1: Cyclic AMP is a small, hydrophilic molecule that carries a negatively charged phosphate (B84403) group at physiological pH. This charge prevents it from passively diffusing across the lipophilic (fat-based) cell membrane. Consequently, unmodified cAMP applied extracellularly does not efficiently enter cells to activate intracellular targets like Protein Kinase A (PKA) or Exchange protein directly activated by cAMP (Epac).[1]
Q2: What is the primary strategy for making cAMP analogs membrane-permeable? A2: The most common strategy is to increase the lipophilicity of the analog by masking the negative charge of the phosphate group.[2][3] This is typically achieved by adding lipophilic chemical groups to the cAMP molecule. These groups can be cleaved by intracellular enzymes, releasing the active, charged analog inside the cell where it is effectively trapped.[4]
Q3: What are "pro-drugs" or "bioactivatable" cAMP analogs? A3: These are modified, inactive or less active forms of cAMP analogs designed to be membrane-permeable. A prime example is the acetoxymethyl (AM) ester modification.[4] Once the cAMP-AM analog crosses the cell membrane, intracellular esterase enzymes cleave the AM group, releasing the active cAMP analog. This strategy not only improves permeability but also promotes intracellular accumulation.[1]
Q4: How do I choose the right permeable cAMP analog for my experiment? A4: The choice depends on your experimental goals:
-
For transient, rapid effects: Use an analog that is readily metabolized and cleared, such as cAMP acetoxymethyl ester (cAMP/AM). Its effects can be quickly reversed by washing it out.[4]
-
For sustained, long-term effects: Use an analog that is resistant to degradation by phosphodiesterases (PDEs), the enzymes that break down cAMP. Analogs like Sp-5,6-DCl-cBIMPS are non-metabolizable and provide steady levels of PKA activation.[4]
-
For high potency: Some analogs, like N6,O2'-dibutyryl-cAMP acetoxymethyl ester (bt2cAMP/AM), combine the benefits of intracellular trapping and reduced sensitivity to PDEs, making them particularly potent.[4]
Q5: Besides chemical modification of the analog, are there other ways to increase intracellular cAMP? A5: Yes. Instead of supplying an external analog, you can stimulate the cell's own production of cAMP. This is done using activators of adenylyl cyclase (the enzyme that synthesizes cAMP), such as Forskolin.[5] Alternatively, you can prevent the degradation of endogenous cAMP by using phosphodiesterase (PDE) inhibitors like 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[5][6]
Troubleshooting Guide
Problem: I am not observing a cellular response after applying my cAMP analog.
-
Question 1: Is the analog getting into the cells?
-
Possible Cause: The analog has low permeability. Unmodified analogs or even some modified versions like 8-Bromo-cAMP and dibutyryl-cAMP (db-cAMP) have limited permeability and may require high extracellular concentrations.[1][7]
-
Troubleshooting Steps:
-
Switch to a more permeable analog: Use an acetoxymethyl (AM) ester-modified analog (e.g., 8-pCPT-cAMP/AM), which shows significantly higher intracellular accumulation.[1]
-
Verify permeability: Use a direct method like HPLC to measure the intracellular concentration of the analog, or an indirect method like a cell-based functional assay (see Experimental Protocols).[1]
-
Increase Concentration: Perform a dose-response experiment to determine if a higher concentration of your current analog is effective.
-
-
-
Question 2: Is the analog being rapidly degraded?
-
Possible Cause: Intracellular phosphodiesterases (PDEs) are enzymes that hydrolyze and inactivate cAMP. Many cAMP analogs are susceptible to PDE-mediated degradation.[5][8]
-
Troubleshooting Steps:
-
Use a PDE inhibitor: Co-incubate your cells with a broad-spectrum PDE inhibitor like IBMX to prevent the breakdown of your analog.[5]
-
Use a PDE-resistant analog: Employ analogs with modifications that confer resistance to hydrolysis, such as those with a phosphorothioate (B77711) modification (e.g., Sp-isomers).[4][8]
-
-
-
Question 3: Is the analog active at its intended target?
-
Possible Cause: Different cAMP analogs have varying specificities and potencies for their downstream effectors, PKA and Epac.
-
Troubleshooting Steps:
-
Confirm Target Specificity: Ensure you are using an appropriate analog for your pathway of interest. For example, 8-CPT-cAMP is known as a selective activator of PKA.[9]
-
Use a Downstream Functional Assay: Confirm that the analog can elicit a response in a controlled system. A CRE/CREB luciferase reporter assay is a robust way to measure the activation of the canonical PKA signaling pathway.[10][11]
-
-
Quantitative Data: Permeability of cAMP Analogs
The following tables summarize quantitative data on the efficacy and permeability of various cAMP analogs from published studies.
Table 1: Potency of Permeable cAMP Analogs in Inducing Cl- Secretion in T84 Cells
| cAMP Analog | EC50 (µM) | Key Characteristics |
| bt2cAMP/AM | 0.7 | High potency; intracellular trapping and PDE resistance.[4] |
| Sp-5,6-DCl-cBIMPS | 3 | Non-metabolizable; provides steady, prolonged activity.[4] |
| cAMP/AM | 60 | Readily metabolizable; useful for transient signals.[4] |
EC50 (Half-maximal effective concentration) values represent the concentration required to elicit 50% of the maximal response in a chloride secretion assay.
Table 2: Relative Intracellular Accumulation of cAMP Analogs in C6 Glioma Cells
| cAMP Analog | Extracellular Conc. | Intracellular Conc. (% of Extracellular) |
| 8-Bromo-cAMP | 1 mM | ~0.1% |
| Dibutyryl-cAMP (db-cAMP) | 3 mM | ~0.2% |
| 8-pCPT-cAMP | 0.1 mM | ~0.3% |
| cAMP/AM | 0.01 mM | ~1.2% |
| 8-Bromo-cAMP/AM | 0.01 mM | ~1.5% |
| 8-pCPT-cAMP/AM | 0.01 mM | ~2.5% |
Data is derived from HPLC analysis of cell lysates after a 60-minute incubation. The significantly higher accumulation of AM-modified esters, even at much lower extracellular concentrations, highlights their superior permeability. Data adapted from[1].
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a cost-effective method to predict the passive permeability of a compound.[12][13][14] It measures the diffusion of a compound from a donor well, through an artificial lipid membrane, to an acceptor well.
Methodology:
-
Prepare the Membrane: Gently add 5 µL of a lipid solution (e.g., 1-2% lecithin (B1663433) in dodecane) to the filter of each well in the donor plate.[15]
-
Prepare Solutions:
-
Dissolve the test cAMP analog in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 10-500 µM).
-
Prepare control compounds with known high, medium, and low permeability.
-
Fill the wells of the acceptor plate with 300 µL of buffer.
-
-
Start the Assay: Add 150-200 µL of the test compound and control solutions to the wells of the donor plate.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate. Incubate the assembly at room temperature for 5 to 18 hours.[12][16]
-
Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the concentrations measured in the donor and acceptor wells, along with the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: CRE/CREB Luciferase Reporter Assay
This cell-based assay measures the functional consequence of increased intracellular cAMP, which leads to PKA activation and subsequent phosphorylation of the transcription factor CREB (cAMP Response Element-Binding Protein).
Methodology:
-
Cell Preparation: Transfect a suitable cell line (e.g., HEK293) with a reporter vector containing the firefly luciferase gene under the control of a promoter with multiple cAMP Response Elements (CRE).[11][17]
-
Plating: Plate the transfected cells into a 96-well or 384-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of your permeable cAMP analog. Include a positive control (e.g., Forskolin + IBMX) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an appropriate time (typically 4-6 hours) to allow for transcription and translation of the luciferase reporter gene.
-
Lysis and Detection:
-
Remove the medium and lyse the cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
-
Measure Luminescence: Read the luminescence signal on a plate-reading luminometer. The intensity of the light produced is directly proportional to the activity of the cAMP/PKA signaling pathway.[18]
Diagrams and Workflows
Caption: The canonical cAMP signaling pathway.
Caption: Intracellular activation and trapping of AM-ester analogs.
Caption: Troubleshooting workflow for unresponsive cell-based assays.
Caption: High-level workflow for the PAMPA permeability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Lipophilic Balance Modification in the Creation of Potent Synthetic Anionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Intracellular cyclic-amp suppresses the permeability of gap junctions between retinal amacrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-permeable non-hydrolyzable cAMP derivatives as tools for analysis of signaling pathways controlling gene regulation in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. cAMP/PKA Pathway-CRE/CREB Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. cAMP-Glo™ Assay [promega.sg]
Technical Support Center: Quantifying 8-Nitro-2',3'-cAMP
Welcome to the technical support center for the quantification of 8-Nitro-2',3'-cAMP. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring this novel cyclic nucleotide. Here you will find troubleshooting guides and frequently asked questions to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is 8-Nitro-2',3'-cAMP and why is it challenging to quantify?
8-Nitro-2',3'-cyclic adenosine (B11128) monophosphate (8-Nitro-2',3'-cAMP) is a nitrated derivative of 2',3'-cAMP. The challenges in its quantification arise from several factors:
-
Low Abundance: Like many signaling molecules, it is likely present in very low concentrations in biological samples.
-
Chemical Reactivity: The 8-nitro group makes the molecule highly reactive and potentially unstable, complicating sample preparation and storage.[1][2]
-
Isomeric and Structural Similarity: Distinguishing 8-Nitro-2',3'-cAMP from its isomers (e.g., 8-Nitro-3',5'-cAMP) and other structurally similar cyclic nucleotides is a significant analytical hurdle.[3]
-
Lack of Commercial Standards: The novelty of this molecule means that certified reference standards and specific antibodies for immunoassays may not be readily available.
Q2: What are the primary methods for quantifying cyclic nucleotides like 8-Nitro-2',3'-cAMP?
The two main analytical platforms for quantifying cyclic nucleotides are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays (e.g., ELISA).
-
LC-MS/MS is generally preferred for novel or low-abundance molecules due to its high specificity and sensitivity. It can distinguish between isomers based on their chromatographic retention times and fragmentation patterns.[3][4][5]
-
Immunoassays can be high-throughput and sensitive, but their specificity is dependent on the antibody. Cross-reactivity with other cyclic nucleotides can be a major issue, especially with modified forms like 8-Nitro-2',3'-cAMP.[6]
Q3: How should I prepare and store my samples to ensure the stability of 8-Nitro-2',3'-cAMP?
Given the reactive nature of the 8-nitro group, sample handling is critical. While specific stability data for 8-Nitro-2',3'-cAMP is not widely available, the following general precautions for reactive species and cyclic nucleotides are recommended:
-
Rapid Processing: Process tissue or cell samples quickly after collection to minimize degradation.
-
Low Temperatures: Keep samples on ice during preparation and store them at -80°C for long-term storage.[7]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples to prevent degradation from repeated temperature changes.[7]
-
Consider Antioxidants: The inclusion of antioxidants in the homogenization buffer may help to preserve the nitro group, though this needs to be empirically tested.
-
pH Control: Maintain a neutral pH during extraction, as acidic or basic conditions could affect the stability of the molecule.
Troubleshooting Guides
Guide 1: LC-MS/MS Analysis
Issue: Low or No Signal Detected
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize your extraction protocol. Consider solid-phase extraction (SPE) to enrich for cyclic nucleotides. Ensure complete cell lysis.[4] |
| Degradation during Sample Preparation | Re-evaluate your sample handling procedures. Minimize time between extraction and analysis. Ensure consistent low temperatures. |
| Poor Ionization Efficiency | Optimize mass spectrometer source parameters (e.g., spray voltage, capillary temperature).[3] Experiment with different mobile phase additives. |
| Incorrect MRM Transitions | If you have a purified standard, perform an infusion to determine the optimal precursor and product ions. If not, predict transitions based on the structure of 8-Nitro-2',3'-cAMP. |
| Matrix Effects | Dilute your sample to reduce ion suppression. Use an internal standard (ideally, a stable isotope-labeled version of the analyte) to correct for matrix effects. |
Issue: Peak Tailing or Poor Chromatographic Resolution
| Potential Cause | Troubleshooting Step |
| Column Overloading | Reduce the injection volume or dilute the sample. |
| Inappropriate Column Chemistry | Use a column designed for polar molecules, such as a C18 column with a polar end-capping.[3] |
| Mobile Phase Mismatch | Adjust the pH and organic solvent composition of your mobile phase to improve peak shape.[3] |
| Isomer Co-elution | Optimize the chromatographic gradient to achieve separation of 8-Nitro-2',3'-cAMP from 8-Nitro-3',5'-cAMP and other isomers. This may require a long, shallow gradient.[3] |
Guide 2: Immunoassay Analysis (Hypothetical)
Note: Commercially available ELISA kits highly specific for 8-Nitro-2',3'-cAMP are unlikely to be available. The following guide is for researchers developing a custom immunoassay or adapting a general cAMP kit.
Issue: High Background Signal
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer. Ensure thorough aspiration of wells between washes.[8] |
| Ineffective Blocking | Increase the concentration or incubation time of the blocking buffer. Try different blocking agents (e.g., BSA, non-fat dry milk).[9][10] |
| High Antibody Concentration | Reduce the concentration of the primary or secondary antibody.[10] |
| Non-specific Binding | Add a detergent like Tween-20 to the wash buffers. |
Issue: Poor Precision (High CV between replicates)
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh pipette tips for each sample and reagent.[9][11] |
| Inconsistent Incubation Times/Temperatures | Ensure all wells are incubated for the same duration and at a consistent temperature. Avoid stacking plates in the incubator.[10] |
| Incomplete Mixing | Thoroughly mix all reagents and samples before adding them to the wells. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with buffer to maintain a uniform temperature and humidity environment. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods used for related cyclic nucleotides. These values can serve as a benchmark when developing an assay for 8-Nitro-2',3'-cAMP.
| Method | Analyte | Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | Sample Matrix | Reference |
| LC-MS/MS | 2',3'-cAMP & 3',5'-cAMP | LLOQ: 0.02 pg/µl | Renal Venous Perfusate | [3] |
| LC-MS/MS | cAMP & AMP | LLOQ: 0.35 pmol/µL (cAMP), 0.25 pmol/µL (AMP) | Buffer Solution | [5] |
| ELISA | cAMP | Sensitivity: ~0.4 pmol/ml | Cell Lysates | [7] |
| AlphaScreen | cAMP | IC50 of standard curve: 4.4 nM | Cell Lysates | [12] |
Signaling Pathways and Workflows
Caption: Hypothetical formation and signaling pathway of 8-Nitro-2',3'-cAMP.
Caption: Recommended workflow for LC-MS/MS quantification of 8-Nitro-2',3'-cAMP.
Caption: Troubleshooting logic for "Low or No Signal" in quantification experiments.
References
- 1. 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Identification and Quantification of 2′,3′-cAMP Release by the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile and Sensitive Method for Quantification of Cyclic Nucleotide Monophosphates in Mammalian Organs: Basal Levels of Eight cNMPs and Identification of 2',3'-cIMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. assaygenie.com [assaygenie.com]
- 11. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 12. resources.revvity.com [resources.revvity.com]
Technical Support Center: Minimizing Phosphodiesterase Activity in cAMP Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phosphodiesterase (PDE) activity in cyclic AMP (cAMP) experiments.
Troubleshooting Guide
This guide addresses common issues encountered during cAMP assays where PDE activity may be a confounding factor.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Weaker than expected or no biological response to cAMP analogs (e.g., Sp-cAMPS). | 1. Degradation by endogenous PDEs: High PDE activity in the experimental system is hydrolyzing the cAMP analog.[1] 2. Low cell permeability: The cAMP analog is not efficiently entering the cells.[1] 3. Incorrect concentration: The final concentration of the analog is too low.[1] | 1. Use a PDE inhibitor: Co-incubate cells with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), or a specific inhibitor if the PDE isoform is known.[2] This will prevent the degradation of cAMP and potentiate the signal.[3][4] 2. Perform a time-course experiment: A diminishing response over time may indicate hydrolysis.[1] 3. Increase analog concentration: Perform a dose-response curve to determine the optimal concentration.[5] 4. Verify cell permeability: Consider using a more lipophilic analog.[1] |
| Transient or shorter-than-expected biological response. | 1. Rapid hydrolysis: High levels of specific PDE isozymes are quickly degrading the cAMP analog.[1] 2. Cellular efflux: The cells may be actively transporting the analog out.[1] | 1. Identify expressed PDEs: If possible, determine the major PDE isozymes in your cell type to select a more specific inhibitor.[1] 2. Use a PDE inhibitor: Co-treatment with a PDE inhibitor can help maintain elevated cAMP levels.[2] |
| High variability between replicate experiments. | 1. Inconsistent PDE activity: Variations in cell density, cell health, or passage number can affect PDE activity levels.[1][5] 2. Inconsistent compound delivery: Pipetting errors or inadequate mixing.[2] | 1. Standardize cell culture protocols: Ensure consistent cell seeding density and growth conditions.[5] 2. Normalize results: Normalize the data to cell number or total protein content.[2] 3. Ensure proper mixing: Gently mix the plate after adding reagents. |
| Stronger than expected effect of a cAMP analog. | Dual mechanism of action: Some cAMP analogs, like Sp-cAMPS, can also act as PDE inhibitors, leading to an accumulation of endogenous cAMP in addition to their direct effect.[6] | 1. Perform a dose-response curve: A very steep curve may suggest a dual mechanism.[6] 2. Use a PKA inhibitor: If the effect is only partially blocked by a PKA inhibitor, it suggests another mechanism, such as PDE inhibition, is at play.[6] 3. Directly measure cAMP levels: An unexpected increase in intracellular cAMP after treatment would confirm PDE inhibition.[6] |
| A PKA inhibitor only partially reverses the effect of a cAMP analog. | Activation of other cAMP effectors: The residual effect is likely due to the activation of other cAMP-dependent signaling pathways, such as the Exchange protein directly activated by cAMP (Epac), resulting from the global increase in cAMP levels caused by PDE inhibition.[6] | 1. Investigate Epac activation: Use an Epac-specific activator to see if it mimics the PKA-independent effect.[6] 2. Use an Epac inhibitor: If available, use an Epac inhibitor in combination with a PKA inhibitor to see if the effect is completely abolished.[6] |
Frequently Asked Questions (FAQs)
Q1: What are phosphodiesterases (PDEs) and why are they important in cAMP signaling?
A1: Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP, to their inactive 5'-monophosphate forms.[7] They are crucial regulators of intracellular signaling by controlling the amplitude and duration of cAMP signals. The PDE4, PDE7, and PDE8 families are specific for hydrolyzing cAMP.[8]
Q2: How do I choose the right PDE inhibitor for my experiment?
A2: The choice of PDE inhibitor depends on your experimental goals.
-
Broad-spectrum inhibitors: IBMX is a commonly used non-selective PDE inhibitor that can be used to achieve a general increase in cAMP levels.[3][4]
-
Specific inhibitors: If you want to investigate the role of a particular PDE family, use a selective inhibitor. For example, rolipram (B1679513) is a well-characterized PDE4 inhibitor.[2] It is beneficial to know which PDE isoforms are expressed in your cell type.[6]
Q3: What is a typical concentration of IBMX to use?
A3: A commonly recommended concentration of IBMX is 0.5 mM in the stimulation buffer.[3] However, the ideal concentration should be optimized for your specific cell type and assay conditions.[3][4]
Q4: Can PDE inhibitors have off-target effects?
A4: Yes. While selective inhibitors are designed to target specific PDE families, they can still have off-target effects, especially at high concentrations. Broad-spectrum inhibitors like IBMX will affect multiple signaling pathways. It is important to include appropriate controls in your experiments.
Q5: My cAMP analog, Sp-cAMPS, seems to be inhibiting PDEs. What should I do?
A5: Sp-cAMPS is known to be a competitive inhibitor of certain PDEs, such as PDE3 and PDE4.[2][6] This can lead to an overestimation of PKA-specific effects. To dissect the effects, you can:
-
Use a specific PKA inhibitor to isolate the PKA-dependent effects.[6]
-
Directly measure cAMP levels to quantify the contribution of PDE inhibition.[6]
-
Compare the effects of Sp-cAMPS to a direct adenylyl cyclase activator like forskolin.[6]
Quantitative Data Summary
The following table summarizes the inhibitory potency of representative PDE4 inhibitors.
| Compound | Target | IC50 (nM) | Assay Conditions | Citation(s) |
| Apremilast | PDE4 | 74 | Partially purified PDE4 from U937 cells, 1 µM cAMP substrate | [9] |
| Apremilast | PDE4A1A | 10-100 | Recombinant human PDE4 isoforms | [9] |
| Apremilast | PDE4B1 | 10-100 | Recombinant human PDE4 isoforms | [9] |
| Apremilast | PDE4B2 | 10-100 | Recombinant human PDE4 isoforms | [9] |
| Apremilast | PDE4C1 | 10-100 | Recombinant human PDE4 isoforms | [9] |
Experimental Protocols
Protocol 1: General Cell-Based Assay with a PDE Inhibitor
This protocol outlines the general steps for treating cells with a PDE inhibitor before stimulation to measure cAMP levels.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.[5]
-
Pre-incubation with PDE Inhibitor: Pre-incubate the cells with the desired concentration of a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes.[2]
-
Stimulation: Add a sub-maximal concentration of an adenylyl cyclase activator (e.g., forskolin) or your agonist of interest to all wells except the negative control.[7] Incubate for a defined period (e.g., 15-30 minutes).[7]
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions. A common method is to add 0.1 M HCl.[2]
-
cAMP Measurement: Quantify the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA, FRET-based) and a plate reader.[7]
Protocol 2: In Vitro PDE Inhibition Assay (Radiometric)
This protocol describes a two-step radioassay to measure the activity of a test compound against a purified PDE enzyme.[10][11]
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound.
-
Prepare a reaction mixture containing [3H]-cAMP and unlabeled cAMP in an appropriate assay buffer.[12]
-
-
Reaction Initiation: In a 96-well plate, add the test compound dilutions, recombinant PDE enzyme, and initiate the reaction by adding the cAMP mixture.[12]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).[12]
-
Reaction Termination: Stop the reaction by heat inactivation.[12]
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the resulting [3H]-5'-AMP to [3H]-adenosine.[12]
-
Separation: Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using an ion-exchange resin.[12]
-
Measurement: Add scintillation fluid and measure the radioactivity of the [3H]-adenosine in a scintillation counter.[12]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[13]
Visualizations
Caption: The cAMP signaling pathway and the role of PDE inhibitors.
Caption: Workflow for a cell-based cAMP assay with PDE inhibition.
Caption: Troubleshooting logic for a low cAMP signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
long-term storage conditions for 8-Nitro-2'3'cAMP
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and experimental use of 8-Nitro-2',3'-cAMP.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 8-Nitro-2',3'-cAMP?
A1: For long-term stability, solid 8-Nitro-2',3'-cAMP should be stored in a cool, dry, and dark place. Based on data for analogous compounds like 8-Bromo-cAMP, it is recommended to store the solid powder at -20°C.[1] Under these conditions, the compound is expected to be stable for an extended period.
Q2: How should I store stock solutions of 8-Nitro-2',3'-cAMP?
A2: Once reconstituted, stock solutions of 8-Nitro-2',3'-cAMP should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, it is recommended to store these aliquots at -80°C for up to six months, or at -20°C for up to one month.[1][2]
Q3: What solvents are suitable for reconstituting 8-Nitro-2',3'-cAMP?
A3: 8-Nitro-2',3'-cAMP can be reconstituted in various solvents depending on the experimental requirements. For in vitro studies, sterile, nuclease-free water or biological buffers such as PBS (pH 7.2) are commonly used. For cell-based assays requiring membrane permeation, organic solvents like DMSO may be necessary to prepare a concentrated stock solution, which is then further diluted in the appropriate cell culture medium.
Q4: Is 8-Nitro-2',3'-cAMP sensitive to light?
Q5: What is the primary signaling pathway involving 2',3'-cAMP?
A5: 2',3'-cAMP is a positional isomer of the well-known second messenger 3',5'-cAMP. It is typically produced from the degradation of RNA during cellular injury.[3][4] Extracellular 2',3'-cAMP can be metabolized via the 2',3'-cAMP-adenosine pathway. In this pathway, 2',3'-cAMP is converted to 2'-AMP and 3'-AMP, which are subsequently metabolized to adenosine (B11128).[3][4] Adenosine can then activate adenosine receptors, leading to various downstream cellular responses.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no biological effect observed in experiments. | 1. Degradation of 8-Nitro-2',3'-cAMP: Improper storage of the solid compound or stock solutions. 2. Low cell permeability: The compound may not be efficiently entering the cells. 3. Incorrect concentration: The working concentration may be too low to elicit a response. | 1. Ensure the compound and its solutions have been stored according to the recommendations (see FAQs and Storage Conditions table). Prepare fresh stock solutions if degradation is suspected. 2. If using aqueous solutions, consider preparing a stock solution in DMSO to enhance membrane permeability. Ensure the final DMSO concentration in the cell culture is non-toxic (typically <0.5%). 3. Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay. |
| Precipitation of the compound in cell culture media. | 1. Low solubility in aqueous media: The concentration of 8-Nitro-2',3'-cAMP may exceed its solubility limit in the final assay buffer. 2. High final concentration of organic solvent: If using a DMSO stock, the final concentration may be too high, causing the compound to precipitate when diluted in aqueous media. | 1. Prepare a more dilute stock solution or decrease the final working concentration. Gentle warming and vortexing may help in solubilizing the compound. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum. |
| Observed cellular toxicity. | 1. High concentration of 8-Nitro-2',3'-cAMP: The compound itself may be toxic at higher concentrations. 2. Toxicity of the solvent: The solvent used for reconstitution (e.g., DMSO) can be toxic to cells at certain concentrations. | 1. Determine the cytotoxic concentration of 8-Nitro-2',3'-cAMP for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). 2. Include a vehicle control (media with the same concentration of solvent) in your experiments to assess the toxicity of the solvent alone. |
Storage Conditions Summary
| Form | Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Up to 3 years (inferred from analogs)[1] | Store in a dry, dark environment. |
| Stock Solution | -80°C | Up to 6 months[1][2] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | -20°C | Up to 1 month[1][2] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol: Preparation of 8-Nitro-2',3'-cAMP Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 8-Nitro-2',3'-cAMP.
Materials:
-
8-Nitro-2',3'-cAMP (solid)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile) or Nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of 8-Nitro-2',3'-cAMP needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of 8-Nitro-2',3'-cAMP is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of 8-Nitro-2',3'-cAMP in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO or nuclease-free water to the tube. Vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Protocol: Cell-Based Assay for Investigating the Effects of 8-Nitro-2',3'-cAMP
This protocol provides a general workflow for treating cultured cells with 8-Nitro-2',3'-cAMP and assessing a downstream biological response.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
10 mM stock solution of 8-Nitro-2',3'-cAMP
-
Phosphate-buffered saline (PBS)
-
Reagents for the specific downstream assay (e.g., cell lysis buffer, antibodies for Western blotting, reagents for a cAMP assay).
Procedure:
-
Cell Seeding: Plate the cells in a suitable multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM 8-Nitro-2',3'-cAMP stock solution. Dilute the stock solution in serum-free medium to the desired final working concentrations. It is advisable to test a range of concentrations in a dose-response experiment.
-
Cell Treatment: Remove the complete medium from the cells and wash once with PBS. Replace the medium with the prepared working solutions of 8-Nitro-2',3'-cAMP. Include a vehicle-treated control (serum-free medium with the same final concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired time period. The optimal incubation time will depend on the specific signaling pathway and endpoint being measured and should be determined experimentally.
-
Downstream Analysis: Following incubation, process the cells according to the requirements of the downstream assay. This may involve:
-
Cell Lysis: For biochemical assays like Western blotting, wash the cells with ice-cold PBS and then add an appropriate lysis buffer to extract proteins.
-
Functional Assays: For functional readouts, follow the specific protocol for that assay (e.g., measuring intracellular cAMP levels, assessing cell viability, or analyzing gene expression).
-
Visualizations
Caption: The 2',3'-cAMP-adenosine signaling pathway.
Caption: General experimental workflow for cell-based assays.
References
Validation & Comparative
A Comparative Guide to Cyclic Adenosine Monophosphates: 3',5'-cAMP vs. the Emerging 2',3'-cAMP and the new 8-Nitro-2',3'-cAMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established second messenger, 3',5'-cyclic adenosine (B11128) monophosphate (3',5'-cAMP), its lesser-known isomer, 2',3'-cyclic adenosine monophosphate (2',3'-cAMP), and the novel derivative, 8-Nitro-2',3'-cAMP. While 3',5'-cAMP is a cornerstone of intracellular signaling, recent discoveries have shed light on the unique biological roles of 2',3'-cAMP, particularly in the context of cellular stress and injury. The introduction of an 8-nitro modification to the 2',3'-cAMP structure presents a new avenue for research, with potential for novel pharmacological effects.
At a Glance: Key Differences
| Feature | 3',5'-cAMP | 2',3'-cAMP | 8-Nitro-2',3'-cAMP (Hypothesized) |
| Primary Role | Intracellular second messenger | Extracellular signaling molecule, marker of cellular injury | Potential modulator of redox signaling and cellular stress responses |
| Origin | Enzymatic synthesis from ATP by adenylyl cyclase | Product of RNA breakdown during cellular stress | Synthetic derivative of 2',3'-cAMP |
| Primary Signaling | Activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac) | Metabolized to adenosine, which acts on adenosine receptors | Potential for direct protein modification (S-guanylation-like effects) and altered receptor interactions |
| Cellular Localization | Primarily intracellular | Released into the extracellular space upon cell injury | Potentially both intracellular and extracellular, with enhanced membrane permeability |
| Biological Effects | Diverse roles in metabolism, gene expression, cell growth, and neurotransmission | Pro-apoptotic and pro-necrotic intracellularly; tissue-protective via adenosine conversion extracellularly.[1] | Potential for enhanced pro-apoptotic effects or novel cytoprotective mechanisms depending on the context |
Signaling Pathways and Mechanisms of Action
3',5'-cAMP: The Canonical Second Messenger
3',5'-cAMP is a pivotal intracellular second messenger that translates extracellular signals into a wide array of cellular responses.[2][3] Its synthesis is catalyzed by adenylyl cyclase, which is often activated by G-protein coupled receptors (GPCRs).[3] Once produced, 3',5'-cAMP primarily exerts its effects through two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[2]
-
PKA Pathway: Binding of 3',5'-cAMP to the regulatory subunits of PKA leads to the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate a multitude of substrate proteins, thereby regulating their activity and influencing processes such as metabolism, gene transcription, and cell cycle progression.
-
Epac Pathway: 3',5'-cAMP can also directly bind to and activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1.[4][5] Activation of the Epac-Rap1 pathway is involved in cell adhesion, secretion, and the regulation of cell-cell junctions.[6]
2',3'-cAMP: A Marker of Cellular Injury with Extracellular Roles
In contrast to its well-known isomer, 2',3'-cAMP is not a product of dedicated enzymatic synthesis for signaling purposes. Instead, it is formed as a byproduct of RNA degradation, particularly during periods of cellular stress or injury.[1][7][8] This molecule has been detected in the extracellular space of various tissues, including the kidneys and brain, following injury.[1][9]
The primary signaling mechanism of 2',3'-cAMP appears to be its extracellular conversion to adenosine.[7][9][10] Once released from injured cells, 2',3'-cAMP is metabolized by ecto-phosphodiesterases to 2'-AMP and 3'-AMP, which are subsequently converted to adenosine by ecto-5'-nucleotidases.[7] Adenosine then acts on its own family of receptors (A1, A2A, A2B, and A3) to mediate a range of physiological effects, which are often tissue-protective.[1] Intracellularly, however, 2',3'-cAMP has been shown to activate mitochondrial permeability transition pores, which can lead to apoptosis and necrosis.[1]
8-Nitro-2',3'-cAMP: A Hypothetical Framework
Direct experimental data on the biological effects of 8-Nitro-2',3'-cAMP is currently lacking. However, based on studies of the related molecule 8-Nitro-cGMP and other 8-substituted cAMP analogs, we can propose a hypothetical framework for its mechanism of action.[11][12][13][14]
The introduction of a nitro group at the 8-position of the purine (B94841) ring is known to confer unique chemical properties. 8-Nitro-cGMP, for instance, is an electrophilic molecule that can directly modify proteins through a process called S-guanylation, where it forms a covalent bond with cysteine residues.[11][12][13] This post-translational modification can alter the function of target proteins and is involved in redox signaling and autophagy.[13][14]
Therefore, it is plausible that 8-Nitro-2',3'-cAMP could also act as an electrophile, leading to a similar "S-adenylation" of proteins. This would represent a novel, PKA- and Epac-independent signaling mechanism for a cAMP analog. Additionally, the 8-nitro modification could alter the binding affinity of 2',3'-cAMP for its metabolizing enzymes or potential undiscovered intracellular receptors. The nitro group is also known to influence the electronic properties and polarity of molecules, which could enhance its membrane permeability and intracellular accumulation.[15]
Experimental Protocols
Measurement of Intracellular cAMP Levels
A common method for quantifying intracellular cAMP is the cAMP-Glo™ Assay .[16] This is a bioluminescent, homogeneous assay designed for high-throughput screening.
Principle: The assay is based on the principle that cAMP stimulates PKA activity. In the presence of cAMP, PKA transfers phosphate (B84403) from ATP to a substrate, depleting the ATP in the sample. A luciferase reaction is then initiated, and the amount of light produced is inversely proportional to the cAMP concentration.
Workflow:
-
Cell Lysis: Cells are treated with a lysis buffer to release intracellular cAMP.
-
cAMP Detection: A cAMP detection solution containing PKA is added.
-
Kinase Reaction: The plate is incubated to allow the PKA reaction to proceed.
-
Luminescence Detection: A kinase-glo reagent is added to measure the remaining ATP via a luciferase reaction. The luminescent signal is then read on a plate reader.
Another widely used technique is Fluorescence Resonance Energy Transfer (FRET)-based cAMP biosensors .[17][18][19][20][21]
Principle: These biosensors consist of a cAMP-binding domain (often from PKA or Epac) flanked by two fluorescent proteins (e.g., CFP and YFP).[18] In the absence of cAMP, the fluorescent proteins are in close proximity, allowing for FRET to occur. Binding of cAMP induces a conformational change that separates the fluorophores, leading to a decrease in FRET.[18]
Workflow:
-
Transfection: Cells are transfected with a plasmid encoding the FRET-based cAMP biosensor.
-
Cell Stimulation: Transfected cells are stimulated with agonists or test compounds.
-
Fluorescence Imaging: Changes in the emission of the two fluorophores are monitored over time using a fluorescence microscope or plate reader.
-
FRET Ratio Calculation: The ratio of acceptor to donor fluorescence is calculated to determine the change in intracellular cAMP concentration.
PKA Activity Assay
PKA activity can be measured using various methods, including the PepTag® Assay for Non-Radioactive Detection of Protein Kinase A .
Principle: This assay utilizes a fluorescently labeled peptide substrate for PKA. When the peptide is phosphorylated by PKA, its net charge changes. This allows for the separation of the phosphorylated and non-phosphorylated peptides by agarose (B213101) gel electrophoresis.
Workflow:
-
Sample Preparation: Cell lysates or purified PKA are prepared.
-
Kinase Reaction: The sample is incubated with the fluorescent PKA substrate and ATP.
-
Electrophoresis: The reaction mixture is run on an agarose gel to separate the phosphorylated (migrates towards the positive electrode) and non-phosphorylated (migrates towards the negative electrode) peptides.
-
Visualization and Quantification: The gel is visualized under UV light, and the amount of phosphorylated peptide is quantified.
Epac Activity Assay
Epac activity is often assessed by measuring the activation of its downstream target, Rap1. A common method is the Rap1 Activation Assay (Pull-down Assay) .[22]
Principle: This assay uses a fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to the active, GTP-bound form of Rap1. The fusion protein is typically immobilized on beads.
Workflow:
-
Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of Rap1.
-
Pull-down: The cell lysate is incubated with the RalGDS-RBD beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted, separated by SDS-PAGE, and the amount of active Rap1 is detected by Western blotting using a Rap1-specific antibody.
Conclusion and Future Directions
The comparative analysis of 3',5'-cAMP and 2',3'-cAMP reveals a fascinating dichotomy in the biological roles of these two isomers. While 3',5'-cAMP functions as a canonical intracellular second messenger with a well-defined signaling network, 2',3'-cAMP emerges as a marker of cellular injury with a primary role in extracellular signaling through its conversion to adenosine.
The introduction of 8-Nitro-2',3'-cAMP opens up new avenues of investigation. Based on the known effects of the 8-nitro modification on cGMP, it is hypothesized that this novel compound could act as a redox-sensitive signaling molecule, potentially through direct protein modification. Further research is imperative to elucidate the synthesis, stability, and biological activity of 8-Nitro-2',3'-cAMP. Such studies will not only enhance our understanding of cyclic nucleotide signaling but may also pave the way for the development of novel therapeutic agents targeting pathways involved in cellular stress, inflammation, and cell death. The experimental protocols outlined in this guide provide a solid foundation for researchers to embark on these exciting investigations.
References
- 1. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP analogs: new tools with which to evaluate the signal transduction properties of cAMP-regulated guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The brain in vivo expresses the 2',3'-cAMP-adenosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formation, signaling functions, and metabolisms of nitrated cyclic nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Roles of 8-nitro-cGMP in autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cAMP-Glo™ Assay Protocol [promega.sg]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - UK [thermofisher.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Cyclic AMP Analogs: Evaluating 8-Nitro-2'3'-cAMP and its Alternatives in Cellular Signaling Research
For researchers, scientists, and drug development professionals, the precise modulation of cyclic AMP (cAMP) signaling pathways is paramount for elucidating cellular mechanisms and developing novel therapeutics. This guide provides a comparative analysis of the novel compound 8-Nitro-2'3'-cAMP against two well-established alternatives: 8-pCPT-2'-O-Me-cAMP and Dibutyryl-cAMP (dBcAMP). Due to the limited availability of direct experimental data for 8-Nitro-2'3'-cAMP, this guide infers its potential properties based on the known biological activities of its constituent modifications—the 8-nitro group and the 2',3'-cyclic phosphate (B84403) structure—and contrasts these with the validated performance of its counterparts.
Executive Summary
While 8-Nitro-2'3'-cAMP remains a largely uncharacterized molecule, its structure suggests a unique combination of actions, including potential involvement in RNA degradation pathways and redox-sensitive signaling. In contrast, 8-pCPT-2'-O-Me-cAMP is a highly selective activator of the Exchange protein directly activated by cAMP (Epac), and Dibutyryl-cAMP serves as a general, cell-permeable activator of cAMP-dependent pathways, primarily through its conversion to cAMP. The selection of an appropriate analog will depend on the specific experimental goals, with 8-pCPT-2'-O-Me-cAMP being ideal for studying Epac-specific signaling and dBcAMP for general cAMP pathway activation. The potential of 8-Nitro-2'3'-cAMP lies in the exploration of novel, intersecting signaling cascades.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and experimental data for 8-Nitro-2'3'-cAMP (inferred) and its validated alternatives.
Table 1: General Properties and Mechanism of Action
| Feature | 8-Nitro-2'3'-cAMP (Inferred) | 8-pCPT-2'-O-Me-cAMP | Dibutyryl-cAMP (dBcAMP) |
| Primary Target(s) | Unknown; potentially interacts with RNA-binding proteins, redox-sensitive targets. | Exchange protein directly activated by cAMP (Epac). | cAMP-dependent Protein Kinase (PKA). |
| Mechanism of Action | Likely mimics 2',3'-cAMP, a product of RNA degradation, and may induce protein S-guanylation via its 8-nitro group. | Direct allosteric activation of Epac, leading to the activation of Rap GTPases.[1] | A cell-permeable prodrug that is hydrolyzed intracellularly to cAMP, which then activates PKA. |
| Selectivity | Unknown. | Highly selective for Epac over PKA.[1] | Non-selective, as it is converted to cAMP. |
| Cell Permeability | Expected to be low; may require a membrane-permeable analog for cellular studies. | Moderate; often used as an acetoxymethyl (AM) ester to enhance cell permeability. | High, due to the lipophilic butyryl groups.[2] |
| Metabolic Byproducts | Potential for nitric oxide (NO) release and subsequent redox reactions. | 8-pCPT-2'-O-Me-cAMP. | Butyrate, which can have off-target effects such as histone deacetylase (HDAC) inhibition. |
Table 2: Comparative Experimental Data
| Parameter | 8-Nitro-2'3'-cAMP (Inferred) | 8-pCPT-2'-O-Me-cAMP | Dibutyryl-cAMP (dBcAMP) |
| Effective Concentration | Not determined. | 2.2 µM (EC50 for Epac1 activation in vitro).[1] | 100 µM - 1 mM in cell culture. |
| Observed Cellular Effects | Potential to induce stress granule formation and apoptosis.[3][4] | - Stimulates Ca2+-induced Ca2+ release (CICR) and exocytosis in pancreatic β-cells.[1]\n- Activates Rap1 GTPase.[5]\n- Protects against renal ischemia injury.[5] | - Induces neuronal differentiation.[6]\n- Promotes neurite outgrowth.[6]\n- Has anti-inflammatory activity.[6] |
| Key References | Inferred from studies on 2',3'-cAMP and 8-Nitro-cGMP.[7][8][9] | Enserink et al., 2002; Kang et al., 2003; Chepurny et al., 2009.[10] | Multiple sources.[2][6][11] |
Experimental Protocols
Protocol 1: Epac Activation Assay using 8-pCPT-2'-O-Me-cAMP-AM
This protocol describes the use of the cell-permeable acetoxymethyl (AM) ester of 8-pCPT-2'-O-Me-cAMP to measure Epac-mediated calcium mobilization in an insulin-secreting cell line (INS-1).
-
Cell Culture: INS-1 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.
-
Calcium Imaging: Cells are loaded with the ratiometric calcium indicator Fura-2 AM (2 µM) for 30 minutes at 37°C in a balanced salt solution.
-
Stimulation: A baseline fluorescence is recorded before the addition of 50 µM 8-pCPT-2'-O-Me-cAMP-AM.
-
Data Acquisition: Changes in intracellular free Ca2+ concentration are monitored by measuring the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation wavelengths. A transient increase in this ratio indicates Ca2+ mobilization.[1]
Protocol 2: Neuronal Differentiation Assay using Dibutyryl-cAMP
This protocol details the induction of neuronal differentiation in PC12 cells using dBcAMP.
-
Cell Culture: PC12 cells are maintained in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation Induction: Cells are seeded on collagen-coated plates and treated with 1 mM dBcAMP.
-
Morphological Assessment: Neurite outgrowth is observed and quantified over several days using light microscopy. Differentiated cells are characterized by the presence of neurites longer than the cell body diameter.
-
Protein Expression Analysis: Differentiated cells can be further analyzed for the expression of neuronal markers such as β-III tubulin and neurofilament proteins by Western blotting or immunofluorescence.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways associated with 8-Nitro-2'3'-cAMP (inferred) and its alternatives.
Caption: Inferred signaling pathway for 8-Nitro-2'3'-cAMP.
Caption: 8-pCPT-2'-O-Me-cAMP signaling via the Epac pathway.
Caption: Dibutyryl-cAMP (dBcAMP) mechanism of action and potential off-target effects.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Dibutyryl Cyclic AMP? - Creative Proteomics [creative-proteomics.com]
- 3. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2',3'-cAMP BIOLOG Life Science Institute [biolog.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation, signaling functions, and metabolisms of nitrated cyclic nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 11. cdn.stemcell.com [cdn.stemcell.com]
A Comparative Guide to 8-Substituted cAMP Analogs for Researchers
A note on 8-Nitro-2',3'-cAMP: Extensive literature searches did not yield specific experimental data for 8-Nitro-2',3'-cAMP. This particular analog appears to be a novel or less-studied compound. Therefore, this guide will provide a comprehensive comparison of other well-characterized 8-substituted cAMP analogs to serve as a valuable resource for researchers in selecting appropriate tool compounds. We will also discuss the potential properties of 8-nitro-substituted cyclic nucleotides based on the available information for 8-nitro-cGMP.
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in numerous cellular signaling pathways.[1] Modifications to the cAMP molecule, particularly at the 8-position of the purine (B94841) ring, have generated a diverse array of analogs with unique biochemical and pharmacological properties. These analogs are indispensable tools for dissecting the intricacies of cAMP-mediated signaling.
This guide provides a detailed comparison of the performance of various 8-substituted cAMP analogs, supported by experimental data and detailed protocols.
Performance Comparison of 8-Substituted cAMP Analogs
The substitution at the 8-position of the adenine (B156593) ring significantly influences the analog's affinity for its primary effector, Protein Kinase A (PKA), its resistance to degradation by phosphodiesterases (PDEs), and its cell permeability.
PKA Activation
PKA is a key enzyme in the cAMP signaling pathway, and its activation is a critical measure of a cAMP analog's efficacy.[2] 8-substituted cAMP analogs often exhibit selectivity for the two PKA isozymes, PKA-I and PKA-II, which can be exploited to probe their distinct cellular functions. The activation constant (Ka) is a measure of the concentration of an analog required to elicit a half-maximal activation of PKA.
| Analog | PKA Isozyme Selectivity | Ka (nM) | Reference |
| 8-Br-cAMP | PKA-I > PKA-II | ~150 (PKA-I), ~300 (PKA-II) | [3] |
| 8-Cl-cAMP | PKA-I > PKA-II | Potent PKA-I activator | [3] |
| 8-NH2-cAMP | PKA-II > PKA-I | - | [4] |
| 8-pCPT-cAMP | PKA-II > PKA-I | - | [2] |
| Sp-8-CPT-cAMPS | PKA-I >> PKA-II | 342 (RIα), 96 (RIIβ) | [2] |
Phosphodiesterase (PDE) Resistance
The intracellular concentration of cAMP is tightly regulated by PDEs, which hydrolyze cAMP to AMP. Many 8-substituted cAMP analogs are designed to be resistant to PDE-mediated degradation, leading to a more sustained cellular response.
| Analog | PDE Resistance | Notes | Reference |
| 8-Br-cAMP | More resistant than cAMP | Commonly used for sustained PKA activation. | |
| 8-Cl-cAMP | Resistant | - | [5] |
| 8-Thio-substituted analogs | Generally resistant | The thio-moiety at the C-8 position confers resistance.[6] | [6] |
| 8-pCPT-2'-O-Me-cAMP | Highly resistant | The 2'-O-methyl group enhances PDE resistance. | [7] |
Lipophilicity and Cell Permeability
The ability of a cAMP analog to cross the cell membrane is crucial for its use in cell-based assays. Substituents at the 8-position can increase the lipophilicity of the molecule, thereby enhancing its membrane permeability.
| Analog | Lipophilicity | Notes | Reference |
| 8-Br-cAMP | Increased | More lipophilic than cAMP, allowing for cell permeability. | |
| 8-Cl-cAMP | Increased | Similar to 8-Br-cAMP. | [5] |
| 8-pCPT-cAMP | High | The p-chlorophenylthio group significantly increases lipophilicity. | [7] |
| 8-Alkylthio-cAMP derivatives | Increases with chain length | Longer alkyl chains lead to greater lipophilicity.[8] | [8] |
Potential Properties of 8-Nitro-cAMP Analogs
While direct data on 8-Nitro-2',3'-cAMP is unavailable, studies on the related molecule, 8-nitro-cGMP, offer some insights into the potential mechanism of action of an 8-nitro-substituted cAMP analog. 8-nitro-cGMP is known to be a reactive species that can covalently modify proteins through a process called S-guanylation, where the nitro group is displaced by a cysteine thiol.[1][9] This modification can alter protein function and is involved in redox signaling and autophagy.[10] It is plausible that an 8-nitro-cAMP analog could act similarly, serving as a donor of a "cAMPylating" moiety to protein targets.
Signaling Pathways and Experimental Workflows
To aid in the design and interpretation of experiments using cAMP analogs, the following diagrams illustrate the canonical cAMP signaling pathway and a general workflow for comparing the efficacy of different analogs.
Experimental Protocols
In Vitro PKA Activation Assay
This protocol is adapted from commercially available PKA activity assay kits and is used to determine the activation constant (Ka) of a cAMP analog for PKA.
Materials:
-
Purified active PKA enzyme
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase buffer
-
ATP (spiked with [γ-³²P]ATP for radioactive method or using a non-radioactive detection method)
-
cAMP analog of interest
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer and PKA substrate.
-
Add serial dilutions of the cAMP analog to the reaction mixture.
-
Add the purified active PKA enzyme to the mixture and incubate for a short period (e.g., 10 minutes) at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction. For the radioactive assay, spot the reaction mixture onto P81 paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the kit manufacturer's instructions for signal detection.
-
Plot the PKA activity against the concentration of the cAMP analog to determine the Ka value.
Phosphodiesterase (PDE) Resistance Assay
This protocol measures the rate of hydrolysis of a cAMP analog by a specific PDE isozyme.
Materials:
-
Purified PDE enzyme
-
Assay buffer
-
cAMP analog of interest (radiolabeled or for use with a non-radioactive detection method)
-
Stop solution
-
HPLC system or other detection method
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified PDE enzyme.
-
Initiate the reaction by adding the cAMP analog to the reaction mixture.
-
Incubate the reaction at 37°C.
-
At various time points, withdraw an aliquot of the reaction mixture and add a stop solution.
-
Analyze the samples by HPLC or another appropriate method to quantify the amount of remaining cAMP analog and the amount of the hydrolyzed product (5'-AMP analog).
-
Plot the concentration of the cAMP analog versus time to determine the rate of degradation.
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of cAMP analogs on the proliferation of cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
cAMP analog of interest
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cAMP analog. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic adenosine monophosphate (cAMP) analogs 8-Cl- and 8-NH2-cAMP induce cell death independently of cAMP kinase-mediated inhibition of the G1/S transition in mammary carcinoma cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of the novel cyclic AMP (cAMP) analogue 8-chloro-cAMP in patients with cancer: toxicity, hormonal, and immunological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two classes of cAMP analogs which are selective for the two different cAMP-binding sites of type II protein kinase demonstrate synergism when added together to intact adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of 8-substituted analogs of cyclic adenosine 3',5'-monophosphate on in vivo and in vitro syntheses of beta-galactosidase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of 8-nitro-cGMP in autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitrated vs. Halogenated cAMP Analogs for Cellular Signaling Research
For researchers, scientists, and drug development professionals, the selection of appropriate cyclic adenosine (B11128) monophosphate (cAMP) analogs is critical for the accurate dissection of cellular signaling pathways. This guide provides an objective comparison of two major classes of cAMP analogs: nitrated and halogenated derivatives. By examining their mechanisms of action, performance data, and experimental considerations, this document aims to facilitate informed decisions in experimental design.
The second messenger cAMP is a pivotal regulator of numerous physiological processes, primarily through the activation of cAMP-dependent protein kinase (PKA). To study these pathways, researchers often employ synthetic cAMP analogs designed to offer greater cell permeability and resistance to degradation by phosphodiesterases (PDEs) than native cAMP. Halogenated analogs, such as 8-Bromo-cAMP (8-Br-cAMP) and 8-Chloro-cAMP (8-Cl-cAMP), have long been the standard for activating PKA. More recently, nitrated cyclic nucleotides, particularly 8-nitro-cGMP, have been identified as endogenous signaling molecules with unique properties that diverge from the canonical PKA activation pathway. While direct quantitative data on 8-nitro-cAMP is limited, the well-characterized actions of 8-nitro-cGMP provide a framework for understanding this class of molecules.
This guide compares these two classes of analogs, focusing on their distinct interactions with the PKA signaling pathway and other cellular targets.
Quantitative Performance Data
| Analog | PKA Isoform | Parameter | Value | Reference |
| 8-Br-cAMP | Not specified | Antiproliferative IC50 | Higher than 8-Cl-cAMP | [1] |
| 8-Cl-cAMP | Not specified | Antiproliferative IC50 | 2.3 - 13.6 µM | |
| 8-PIP-cAMP | PKA I-selective | Antiproliferative IC50 | 55.3 µM (ARO cells) | |
| 8-HA-cAMP | PKA I-selective | Antiproliferative IC50 | 84.8 µM (NPA cells) | |
| Various C8-substituted analogs | PKA RIα | EC50 | Generally lower with C8 substitutions | [2] |
| Various N6-substituted analogs | PKA RIIβ | EC50 | Generally lower with N6 substitutions | [2] |
Signaling Pathways and Mechanisms of Action
Halogenated and nitrated cAMP analogs exert their biological effects through fundamentally different mechanisms.
Halogenated cAMP Analogs: Canonical PKA Activation
Halogenated analogs such as 8-Br-cAMP and 8-Cl-cAMP are designed to mimic endogenous cAMP and activate PKA. The binding of these analogs to the regulatory subunits of the PKA holoenzyme induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins, initiating a signaling cascade.
However, it is crucial to note that some halogenated analogs, like 8-Cl-cAMP, can also exert PKA-independent effects. Studies have shown that 8-Cl-cAMP can be metabolized to 8-Cl-adenosine, which can induce apoptosis through the activation of the p38 MAPK pathway, independently of PKA.
Nitrated cAMP Analogs: PKA-Independent S-Guanylation
In contrast to halogenated analogs, the primary signaling mechanism of nitrated cyclic nucleotides, such as 8-nitro-cGMP, is independent of protein kinase activation.[3] These molecules act as electrophiles and can covalently modify specific cysteine residues on target proteins through a process called S-guanylation.[4] This post-translational modification can alter the function of proteins involved in redox signaling and other cellular processes. While 8-nitro-cAMP is not as extensively studied, it is presumed to have similar electrophilic properties.
Experimental Protocols
To aid in the selection and application of these analogs, detailed methodologies for key experiments are provided below.
Protein Kinase A (PKA) Activity Assay (Radioactive)
This assay measures the phosphotransferase activity of PKA by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific peptide substrate, Kemptide.
Materials:
-
Purified PKA holoenzyme or cell lysate containing PKA
-
cAMP analog of interest
-
Kemptide (LRRASLG)
-
[γ-³²P]ATP
-
Assay Dilution Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay dilution buffer, Kemptide, and the desired concentration of the cAMP analog.
-
Add the PKA-containing sample to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate PKA activity based on the amount of incorporated phosphate over time.
Cell Permeability Assessment
The effectiveness of a cAMP analog in a cellular context depends on its ability to cross the plasma membrane.
Materials:
-
Cultured cells of interest
-
cAMP analog
-
Cell lysis buffer
-
Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for cAMP
Procedure:
-
Incubate cultured cells with a known extracellular concentration of the cAMP analog for various time points.
-
At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular analog.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular concentration of the cAMP analog in the cell lysate using a competitive EIA or RIA. Note that the cross-reactivity of the antibody with the specific analog must be determined.[5]
-
Compare the intracellular concentration to the extracellular concentration to estimate the degree of cell permeability.
Phosphodiesterase (PDE) Resistance Assay
This assay determines the stability of a cAMP analog in the presence of PDEs, which are enzymes that degrade cyclic nucleotides.
Materials:
-
cAMP analog
-
[³H]-labeled cAMP (as a tracer)
-
Purified PDE enzyme or cell lysate containing PDE activity
-
Reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion-exchange resin
Procedure:
-
Set up a reaction containing the reaction buffer, the cAMP analog (as a competitor), and a small amount of [³H]-cAMP.
-
Initiate the reaction by adding the PDE-containing sample.
-
Incubate at 30°C for a defined time.
-
Stop the reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Separate the unhydrolyzed [³H]-cAMP from the [³H]-adenosine product using an anion-exchange resin.
-
Quantify the radioactivity in the eluate (containing [³H]-adenosine) to determine the rate of hydrolysis.
-
The resistance of the analog is inversely proportional to the rate of hydrolysis compared to unmodified cAMP.
Conclusion
The choice between nitrated and halogenated cAMP analogs depends on the specific research question.
-
Halogenated cAMP analogs are the preferred tools for studies focused on the canonical PKA signaling pathway. They are potent activators of PKA and their effects on this kinase are well-characterized. However, researchers should be aware of potential PKA-independent effects, especially with 8-Cl-cAMP, and consider control experiments to delineate the precise signaling pathways involved.
-
Nitrated cAMP analogs (using 8-nitro-cGMP as a proxy) offer a unique opportunity to investigate PKA-independent signaling pathways mediated by electrophilic stress and post-translational protein modification. Their mode of action through S-guanylation represents a distinct signaling paradigm that is increasingly recognized for its physiological importance.
For a comprehensive understanding of cAMP signaling, a combinatorial approach using both classes of analogs can be highly informative, allowing for the dissection of PKA-dependent and -independent cellular responses. As research in this field progresses, the development of more specific and well-characterized analogs will continue to be a valuable asset for the scientific community.
References
- 1. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP increases the sensitivity of exocytosis to Ca²+ primarily through protein kinase A in mouse pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine-3',5'-cyclic Monophosphate, 8-[[2-[(7-Nitro-4-.. [chemicalbook.com]
- 5. Cyclic AMP-dependent protein kinase I: cyclic nucleotide binding, structural changes, and release of the catalytic subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercially Available 8-Nitro-2',3'-cAMP
For researchers in pharmacology, cell biology, and drug development, the purity of signaling molecules like 8-Nitro-2',3'-cyclic adenosine (B11128) monophosphate (8-Nitro-2',3'-cAMP) is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of methods to assess the purity of commercially available 8-Nitro-2',3'-cAMP, offering a framework for comparing products from various suppliers. While direct comparative data is often proprietary, this guide equips researchers with the necessary protocols to conduct their own independent purity verification.
Comparative Purity Analysis of Commercial 8-Nitro-2',3'-cAMP
Several suppliers offer 8-Nitro-2',3'-cAMP, often with stated purity levels of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). However, variations in synthesis and purification processes between manufacturers can lead to different impurity profiles. Researchers should consider performing in-house validation of purity before commencing critical experiments.
Below is a summary table of information gathered from various suppliers. It is important to note that this information is based on supplier-provided data and should be independently verified.
| Supplier | Stated Purity | Analytical Method | Salt Form | Storage Conditions |
| Supplier A | ≥98% | HPLC | Not Specified | -20°C |
| Supplier B | >97% | HPLC | Sodium | -20°C |
| Supplier C | ≥98% | Not Specified | Not Specified | -20°C |
Note: The absence of detailed certificates of analysis with batch-specific data from some suppliers necessitates independent verification.
Experimental Workflows and Signaling Pathways
To ensure accurate and reproducible purity assessment, a systematic workflow is essential. The following diagram illustrates a typical workflow for receiving, validating, and utilizing a new batch of 8-Nitro-2',3'-cAMP.
The biological activity of 8-Nitro-2',3'-cAMP is still under active investigation. However, based on the known signaling of the related molecule 8-nitro-cGMP, a putative signaling pathway involves the modification of cysteine residues on target proteins through a process called S-guanylation. This redox-sensitive post-translational modification can alter protein function and downstream signaling cascades.
A Researcher's Guide to Cross-Reactivity in cGMP Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of cyclic guanosine (B1672433) monophosphate (cGMP) is critical for understanding a multitude of physiological processes. Competitive enzyme-linked immunosorbent assays (ELISAs) are a common tool for this purpose, offering high sensitivity. However, the specificity of these assays is a crucial parameter, as the presence of structurally similar molecules can lead to inaccurate measurements due to cross-reactivity.
This guide provides a comparative overview of cross-reactivity in commercially available cGMP assays. While specific data for the novel derivative 8-Nitro-2',3'-cAMP is not publicly available, we will examine cross-reactivity data for more common analogs like cAMP and 8-bromo-cGMP to highlight the importance of assay selection. We will also discuss the endogenous derivative 8-Nitro-cGMP and provide a general protocol for assessing cross-reactivity.
Understanding the cGMP Signaling Pathway
Cyclic GMP is a key second messenger synthesized from guanosine triphosphate (GTP) by guanylyl cyclase (GC).[1] Soluble GC (sGC) is typically activated by nitric oxide (NO), while particulate GC (pGC) is activated by various extracellular ligands.[1] Once produced, cGMP exerts its effects by activating cGMP-dependent protein kinases (PKG), modulating ion channels, or being hydrolyzed by phosphodiesterases (PDEs).[1] The interplay between cGMP and cAMP signaling pathways is complex, with some PDEs being regulated by both cyclic nucleotides.[2]
References
A Tale of Two Isomers: Unraveling the Functional Dichotomy of 2',3'-cAMP and 3',5'-cAMP
For Immediate Release
In the intricate world of cellular signaling, the cyclic adenosine (B11128) monophosphate (cAMP) isomers, 3',5'-cAMP and 2',3'-cAMP, present a fascinating case of structural similarity masking profound functional divergence. While 3',5'-cAMP has long been celebrated as a canonical second messenger vital for a myriad of physiological processes, its positional isomer, 2',3'-cAMP, is emerging from relative obscurity as a key player in cellular stress responses and pathological conditions. This guide provides a comprehensive comparison of these two molecules, offering researchers, scientists, and drug development professionals a detailed overview of their distinct roles, supported by experimental data and methodologies.
At a Glance: Key Functional Distinctions
| Feature | 3',5'-cAMP | 2',3'-cAMP |
| Primary Role | Ubiquitous second messenger | Stress- and injury-associated molecule |
| Source | Synthesized from ATP by adenylyl cyclase | Product of RNA degradation |
| Key Effectors | Protein Kinase A (PKA), EPAC, CNG channels | Mitochondrial permeability transition pore (mPTP), Ribosomes |
| Metabolism | Hydrolyzed to 5'-AMP by phosphodiesterases (PDEs) | Hydrolyzed to 2'-AMP and 3'-AMP by 2',3'-cyclic nucleotide phosphodiesterases (e.g., CNPase) |
| Cellular Impact | Regulates metabolism, gene expression, cell growth, etc. | Can induce apoptosis, inhibit cell proliferation, modulate stress responses |
The Archetypal Second Messenger: 3',5'-cAMP
Adenosine 3',5'-cyclic monophosphate (3',5'-cAMP) is a cornerstone of intracellular signal transduction.[1] Its synthesis from ATP is catalyzed by adenylyl cyclase, an enzyme typically activated by G protein-coupled receptors (GPCRs) in response to extracellular stimuli like hormones.[2][3] Once produced, 3',5'-cAMP exerts its effects primarily through three main targets: Protein Kinase A (PKA), Exchange protein directly activated by cAMP (EPAC), and cyclic nucleotide-gated (CNG) ion channels.[4][5] This signaling cascade is crucial for regulating a vast array of cellular functions, including metabolism, gene transcription, and cell growth and differentiation.[6][7] The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze 3',5'-cAMP to the inactive 5'-AMP.[2]
The Enigmatic Isomer: 2',3'-cAMP
In stark contrast to its well-understood counterpart, 2',3'-cyclic adenosine monophosphate (2',3'-cAMP) is not synthesized by adenylyl cyclase but is rather a byproduct of RNA degradation, often associated with cellular injury or stress.[8][9] Its emergence is a signal of cellular distress.[8] Intracellularly, 2',3'-cAMP has been shown to be a potent activator of the mitochondrial permeability transition pore (mPTP), an action that can trigger apoptosis and necrosis.[8][10] Furthermore, recent studies have identified that 2',3'-cNMPs can bind to bacterial ribosomes and inhibit translation.
A key aspect of 2',3'-cAMP's function is its role in the "extracellular 2',3'-cAMP-adenosine pathway".[8] Following cellular injury, 2',3'-cAMP is released into the extracellular space where it is metabolized by a distinct set of enzymes, primarily 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), into 2'-AMP and 3'-AMP.[6][7] These monophosphates are subsequently converted to adenosine, a molecule with generally protective and anti-inflammatory properties.[8][10] This pathway is hypothesized to be a protective mechanism, clearing the potentially toxic intracellular 2',3'-cAMP and generating beneficial adenosine.[8][10]
Head-to-Head Comparison: Experimental Evidence
Direct comparative studies have begun to illuminate the distinct pharmacological profiles of these two isomers. A key study investigating their effects on the proliferation of preglomerular vascular smooth muscle cells and mesangial cells revealed that 2',3'-cAMP is a more potent inhibitor of cell growth than 3',5'-cAMP.[11] While both isomers exert part of their anti-proliferative effects through their conversion to adenosine and subsequent activation of A2B receptors, their metabolic pathways are starkly different.
Table 1: Comparative Effects on Cell Proliferation and Metabolism [11]
| Parameter | 3',5'-cAMP | 2',3'-cAMP |
| Inhibition of Cell Proliferation | Profound | More potent than 3',5'-cAMP |
| Metabolism to Adenosine | Yes | Yes |
| Metabolic Pathway | Blocked by phosphodiesterase inhibitors (e.g., IBMX) | Unaffected by phosphodiesterase inhibitors |
| Primary Metabolites | 5'-AMP | 2'-AMP and 3'-AMP |
These findings underscore that despite both molecules leading to the production of adenosine, they do so via distinct enzymatic routes, offering different points for therapeutic intervention.
Experimental Protocols
Measurement of Cell Proliferation (Thymidine Incorporation Assay)
The anti-proliferative effects of 2',3'-cAMP and 3',5'-cAMP can be quantified using a [3H]thymidine incorporation assay. This method measures the amount of radiolabeled thymidine (B127349) incorporated into newly synthesized DNA, which is directly proportional to the rate of cell division.
Protocol Outline:
-
Cell Culture: Plate preglomerular vascular smooth muscle cells or mesangial cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 2',3'-cAMP or 3',5'-cAMP for a specified period (e.g., 24-48 hours).
-
Radiolabeling: Add [3H]thymidine to the culture medium and incubate for a further period (e.g., 4-6 hours) to allow for its incorporation into the DNA of proliferating cells.
-
Harvesting: Lyse the cells and harvest the DNA onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated [3H]thymidine using a liquid scintillation counter. The counts per minute (CPM) are indicative of the level of cell proliferation.
Quantification of Adenosine and its Metabolites by Mass Spectrometry
To confirm the differential metabolic pathways of the cAMP isomers, the levels of their respective monophosphate metabolites (5'-AMP, 2'-AMP, and 3'-AMP) and the final product, adenosine, in the cell culture medium can be quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Protocol Outline:
-
Sample Collection: Collect the cell culture medium after treatment with 2',3'-cAMP or 3',5'-cAMP.
-
Sample Preparation: Add a stable isotope-labeled internal standard (e.g., [13C5]adenosine) to the samples for accurate quantification. Precipitate proteins using an appropriate method (e.g., addition of a solvent like acetonitrile).
-
Chromatographic Separation: Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., C18) to separate the different purine (B94841) nucleosides and nucleotides.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to specifically detect and quantify the parent and fragment ions of adenosine, 5'-AMP, 2'-AMP, and 3'-AMP.
-
Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve.
Conclusion and Future Directions
The distinct origins, metabolic fates, and cellular functions of 2',3'-cAMP and 3',5'-cAMP highlight the remarkable specificity of biological systems. While 3',5'-cAMP acts as a precisely regulated second messenger in response to external signals, 2',3'-cAMP appears to be a damage-associated molecular pattern, signaling cellular distress and activating pathways for either cell death or tissue protection through its conversion to adenosine.
For researchers and drug development professionals, understanding these differences opens up new avenues for therapeutic intervention. Targeting the enzymes involved in the metabolism of 2',3'-cAMP, such as CNPase, could offer novel strategies for modulating cell death and inflammatory responses in conditions associated with tissue injury. Conversely, manipulating the canonical 3',5'-cAMP pathway continues to be a fruitful area for drug discovery in a wide range of diseases. Further research into the specific protein targets of 2',3'-cAMP and a more detailed elucidation of its intracellular signaling pathways will undoubtedly reveal more of the intricate functional differences between these two fascinating isomers.
References
- 1. HILIC-MS/MS Analysis of Adenosine in Patient Blood [mdpi.com]
- 2. Cyclic AMP is both a pro-apoptotic and anti-apoptotic second messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 7. revvity.com [revvity.com]
- 8. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Potential Synergistic Effects of 8-Nitro-2',3'-cAMP: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide explores the theoretical synergistic potential of 8-Nitro-2',3'-cyclic adenosine (B11128) monophosphate (8-Nitro-2',3'-cAMP) with other compounds. Due to a lack of direct experimental data on 8-Nitro-2',3'-cAMP, this analysis is based on the known biological activities of its parent compound, 2',3'-cAMP, and other 8-substituted cyclic nucleotide analogs. The information presented herein is intended to provide a foundation for future research into the therapeutic applications of this novel molecule.
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of physiological processes.[1] Synthetic analogs of cAMP have been instrumental in dissecting its signaling pathways and hold therapeutic promise. The 8-nitro substitution on a cyclic nucleotide, as seen in 8-nitro-cGMP, can confer unique biological activities, such as protein S-guanylation, which are distinct from its parent molecule.[2][3] Similarly, 2',3'-cAMP, an isomer of the canonical 3',5'-cAMP, is now recognized as a biologically active molecule, primarily functioning through its extracellular conversion to adenosine.[4][5]
This guide posits that 8-Nitro-2',3'-cAMP may exhibit novel synergistic effects when combined with other agents, stemming from the combined properties of the 8-nitro modification and the 2',3'-cyclic phosphate (B84403) backbone.
Theoretical Synergistic Opportunities
Based on the known actions of related compounds, we can hypothesize several classes of compounds that may act synergistically with 8-Nitro-2',3'-cAMP.
Adenosine Receptor Modulators
The primary signaling pathway for extracellular 2',3'-cAMP involves its metabolism to 2'-AMP and 3'-AMP, and subsequently to adenosine.[4][5] Adenosine then activates its own family of G protein-coupled receptors (A1, A2A, A2B, A3). Therefore, compounds that modulate adenosine receptors could have synergistic effects with 8-Nitro-2',3'-cAMP.
Table 1: Potential Synergies with Adenosine Receptor Modulators
| Compound Class | Proposed Synergistic Effect with 8-Nitro-2',3'-cAMP | Rationale |
| A2B Receptor Agonists | Enhanced anti-proliferative and anti-inflammatory effects. | 2',3'-cAMP-derived adenosine has been shown to inhibit the growth of vascular smooth muscle and mesangial cells via A2B receptors.[4][6][7] A selective A2B agonist could potentiate this effect. |
| Adenosine Deaminase (ADA) Inhibitors | Increased duration and magnitude of 8-Nitro-2',3'-cAMP-mediated effects. | ADA inhibitors would prevent the breakdown of adenosine derived from 8-Nitro-2',3'-cAMP, thereby prolonging its signaling. |
| Ecto-5'-Nucleotidase (CD73) Enhancers | Accelerated and enhanced conversion of AMP intermediates to active adenosine. | CD73 is a key enzyme in the conversion of AMP to adenosine. Enhancing its activity could boost the downstream effects of 8-Nitro-2',3'-cAMP. |
Experimental Protocol: Proliferation Assay
-
Cell Culture: Plate vascular smooth muscle cells (VSMCs) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Starve the cells in a serum-free medium for 24 hours. Treat the cells with varying concentrations of 8-Nitro-2',3'-cAMP, an A2B receptor agonist (e.g., BAY 60-6583), or a combination of both.
-
Proliferation Measurement: After 48 hours of incubation, assess cell proliferation using a BrdU incorporation assay or an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound and the combination. Use the combination index (CI) method of Chou and Talalay to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Signaling Pathway: 2',3'-cAMP to Adenosine
Caption: Hypothetical metabolic pathway of 8-Nitro-2',3'-cAMP to 8-Nitro-Adenosine.
Modulators of Redox Signaling
The 8-nitro group in 8-nitro-cGMP is a key mediator of its redox-dependent signaling, including protein S-guanylation.[3] It is plausible that 8-Nitro-2',3'-cAMP could have similar properties.
Table 2: Potential Synergies with Redox Modulators
| Compound Class | Proposed Synergistic Effect with 8-Nitro-2',3'-cAMP | Rationale |
| Nitric Oxide (NO) Donors | Enhanced formation of 8-Nitro-2',3'-cAMP and downstream signaling. | The formation of 8-nitro-cGMP is dependent on nitric oxide and reactive oxygen species.[2] NO donors could increase the endogenous levels of nitrated cyclic nucleotides. |
| Inhibitors of Thioredoxin Reductase | Prolonged S-guanylation of target proteins. | The thioredoxin system can reverse protein S-guanylation. Inhibiting this system could enhance the effects of 8-Nitro-2',3'-cAMP. |
| Autophagy Inducers | Potentiated clearance of cellular aggregates or pathogens. | 8-nitro-cGMP is involved in regulating autophagy.[2][8] Combining 8-Nitro-2',3'-cAMP with other autophagy inducers may have a synergistic effect. |
Experimental Protocol: Western Blot for S-Guanylation
-
Cell Lysis: Treat cells (e.g., macrophages) with 8-Nitro-2',3'-cAMP and a potential synergistic compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for S-guanylated cysteine residues.
-
SDS-PAGE and Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against specific target proteins known to be regulated by redox modifications (e.g., Keap1).
-
Detection: Use a chemiluminescent substrate to visualize the protein bands and quantify the band intensities.
Experimental Workflow: Investigating S-Guanylation
Caption: Workflow for detecting protein S-guanylation induced by 8-Nitro-2',3'-cAMP.
PKA and Epac Modulators
While the primary actions of 2',3'-cAMP appear to be extracellular, the potential for intracellular activity of 8-Nitro-2',3'-cAMP cannot be ruled out. Different 8-substituted 3',5'-cAMP analogs can selectively activate Protein Kinase A (PKA) or Exchange Protein Directly Activated by cAMP (Epac), and combining selective activators of each can lead to synergistic effects on processes like neurite outgrowth.[9]
Table 3: Potential Synergies with PKA and Epac Modulators
| Compound Class | Proposed Synergistic Effect with 8-Nitro-2',3'-cAMP | Rationale |
| PKA-selective cAMP Analogs | Synergistic activation of downstream signaling pathways. | If 8-Nitro-2',3'-cAMP preferentially activates Epac, combining it with a PKA-selective activator could lead to enhanced cellular responses.[9] |
| Epac-selective cAMP Analogs | Synergistic activation of downstream signaling pathways. | Conversely, if 8-Nitro-2',3'-cAMP preferentially activates PKA, combining it with an Epac-selective activator would be a rational approach. |
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Culture: Plate PC-12 cells on collagen-coated dishes.
-
Treatment: Treat the cells with 8-Nitro-2',3'-cAMP alone or in combination with a PKA-selective (e.g., N6-Benzoyl-cAMP) or Epac-selective (e.g., 8-pCPT-2'-O-Me-cAMP) analog.
-
Microscopy: After 72 hours, fix the cells and capture images using a phase-contrast microscope.
-
Analysis: Measure the length of the longest neurite for at least 100 cells per condition. A neurite is defined as a process that is at least twice the length of the cell body diameter.
Logical Relationship: PKA and Epac Synergy
Caption: Model for synergistic signaling through PKA and Epac pathways.
Conclusion
While direct experimental evidence is currently lacking, the unique chemical structure of 8-Nitro-2',3'-cAMP suggests a rich potential for synergistic interactions with a variety of compounds. By leveraging the established signaling pathways of its parent molecule, 2',3'-cAMP, and the known biological activities of other 8-substituted cyclic nucleotides, researchers can begin to explore the therapeutic possibilities of this novel compound. The experimental frameworks provided in this guide offer a starting point for these investigations. Future studies are warranted to elucidate the precise mechanisms of action of 8-Nitro-2',3'-cAMP and to validate its potential synergistic effects in preclinical models.
References
- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2',3'-cAMP-adenosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EXTRACELLULAR 2',3'-cAMP IS A POTENT INHIBITOR OF PREGLOMERULAR VASCULAR SMOOTH MUSCLE CELL AND MESANGIAL CELL GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Roles of 8-nitro-cGMP in autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 8-Nitro-2',3'-cAMP: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 8-Nitro-2',3'-cAMP with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse eyes thoroughly with an eyewash station for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of 8-Nitro-2',3'-cAMP must be managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Classification:
-
Classify 8-Nitro-2',3'-cAMP as a hazardous chemical waste. Due to the presence of the nitro group, it may have reactive or toxic properties.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container with a secure screw-top lid.
-
As soon as the first waste is added, label the container clearly with "HAZARDOUS WASTE," the full chemical name "8-Nitro-2',3'-cAMP," and the date of accumulation.
-
-
Waste Accumulation and Segregation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is kept closed at all times except when adding waste.
-
Segregate this waste from incompatible materials, especially strong acids, bases, and oxidizing agents, to prevent potentially violent reactions.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste collection, including any specific forms or documentation required.
-
Quantitative Data Summary
The following table summarizes key information for the proper management of 8-Nitro-2',3'-cAMP waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Hazards | Potential for reactivity and toxicity due to the nitro functional group. |
| Container Type | Leak-proof, chemically compatible container with a secure lid. |
| Container Labeling | "HAZARDOUS WASTE", "8-Nitro-2',3'-cAMP", Accumulation Start Date. |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA). |
| Incompatible Materials | Strong acids, strong bases, oxidizing agents. |
| Disposal Method | Collection by a licensed hazardous waste disposal service coordinated through the institution's EHS. |
| Prohibited Disposal Methods | Drain disposal, regular trash disposal. |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of 8-Nitro-2',3'-cAMP.
Caption: Workflow for the safe disposal of 8-Nitro-2',3'-cAMP.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
